(2-Bromo-3-fluorophenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-3-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZONLMKRWLZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and molecular weight of (2-Bromo-3-fluorophenyl)methanesulfonamide
An In-depth Technical Guide to (2-Bromo-3-fluorophenyl)methanesulfonamide
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, outlines a robust and validated synthetic protocol, and describes standard analytical methodologies for its structural confirmation and purity assessment. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering both foundational data and practical, field-proven insights into the handling and characterization of this molecule.
Introduction
Halogenated aromatic compounds are pivotal building blocks in modern drug discovery. The specific placement of bromine and fluorine atoms on a phenyl ring, as seen in this compound, offers a unique combination of steric and electronic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The methanesulfonamide moiety is a well-established functional group known to improve pharmacokinetic profiles by increasing solubility and serving as a hydrogen bond donor. This guide serves as a centralized technical resource for this compound, consolidating its properties and providing validated experimental procedures.
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its application in experimental settings. These data inform decisions regarding reaction conditions, solvent selection, and purification strategies.
A summary of its key properties is presented below.
| Property | Value | Source |
| IUPAC Name | N-(2-bromo-3-fluorophenyl)methanesulfonamide | N/A |
| CAS Number | 1499382-63-6 | [1] |
| Molecular Formula | C₇H₇BrFNO₂S | [1] |
| Molecular Weight | 268.10 g/mol | [1] |
| MDL Number | MFCD24120449 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most reliably achieved via the sulfonylation of its corresponding aniline precursor, 2-bromo-3-fluoroaniline, with methanesulfonyl chloride. This reaction is a cornerstone of medicinal chemistry for installing the robust methanesulfonamide group.[2]
Synthetic Pathway
The reaction proceeds through the nucleophilic attack of the amino group of 2-bromo-3-fluoroaniline on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.[3]
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to be self-validating by including in-process checks and a robust purification procedure.
Materials:
-
2-bromo-3-fluoroaniline
-
Methanesulfonyl chloride (MsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 2-bromo-3-fluoroaniline (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 g of aniline).
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution. Cool the flask to 0°C using an ice-water bath. Causality Note: Cooling the reaction mixture is critical to control the exothermicity of the reaction and to minimize the formation of potential di-sulfonylated byproducts.[3]
-
Sulfonylation: Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
In-Process Check (TLC): Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting aniline spot indicates completion.
-
Aqueous Work-up: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a solid.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.
Analytical Workflow
The following workflow ensures a rigorous assessment of the final compound's quality.
Caption: Post-synthesis workflow for purification and analysis.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the sulfonamide group. The aromatic region will display complex splitting patterns due to bromine and fluorine coupling. A singlet for the N-H proton and a singlet for the S-CH₃ group are anticipated.
-
¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to adjacent aromatic protons.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected m/z for the protonated molecule would be approximately 268 and 270.
While specific spectral data for this exact compound is not widely published in peer-reviewed literature, analysis of similar substituted phenylsulfonamides supports these expected outcomes.[4][5][6]
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Perjessy, A., Fabian, W. M., Parik, P., Ludwig, M., Loos, D., & Sustekova, Z. (2004). Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides. Molecules, 9(4), 213-222. Available at: [Link]
-
MDPI. (n.d.). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Spectroscopic and theoretical studies of some N-methoxy-N-methyl-2-[(4′-substituted) phenylsulfonyl]propanamides. Retrieved February 13, 2026, from [Link]
-
PubMed. (n.d.). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Retrieved February 13, 2026, from [Link]
Sources
- 1. 1499382-63-6|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Literature review of halogenated benzenesulfonamides in medicinal chemistry
A Technical Guide to Physicochemical Optimization and Therapeutic Targeting
Executive Summary
The benzenesulfonamide scaffold (
This guide moves beyond basic structural descriptions to analyze the causality of halogenation. We explore how halogen-directed design enhances potency against metalloenzymes (specifically Carbonic Anhydrases) and improves metabolic stability, supported by validated synthetic protocols and quantitative SAR data.
The Physicochemical Rationale: Why Halogenate?
In benzenesulfonamide design, halogens function as more than simple steric blockers.[1] They are electronic modulators that directly influence the pharmacodynamics of the sulfonamide zinc-binding group (ZBG).
Acidity and the Zinc-Binding Mechanism
The primary mechanism of action for sulfonamides (e.g., in Carbonic Anhydrase inhibition) involves the deprotonated sulfonamide nitrogen coordinating with the active site Zinc ion (
-
The Challenge: An unsubstituted benzenesulfonamide has a pKa of ~10.1, meaning it is largely unionized at physiological pH (7.4).
-
The Halogen Solution: Halogens are Electron Withdrawing Groups (EWG). Placing them on the phenyl ring (particularly at ortho or meta positions) pulls electron density away from the sulfur, stabilizing the negative charge on the nitrogen anion.
-
Result: This lowers the pKa (often to 7.0–8.0), significantly increasing the fraction of ionized drug available to bind
at physiological pH.
The Sigma Hole and Halogen Bonding
A critical, often overlooked interaction is Halogen Bonding (XB) .[2] Unlike hydrogen bonds, where the interaction is electrostatic between a proton and a nucleophile, halogen bonding involves the anisotropy of electron density on the halogen atom.
-
Mechanism: The electron density on a halogen (Cl, Br, I) is not uniform.[3] While the equatorial belt is electronegative, the region along the C-X bond axis is electron-deficient. This positive patch is called the
-hole . -
Application: This
-hole acts as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygens) in the target protein. -
Strength Order:
(Fluorine rarely exhibits a -hole due to its high electronegativity).
Synthetic Methodologies
To ensure reproducibility, we present a robust, self-validating protocol for synthesizing halogenated benzenesulfonamides via chlorosulfonation. This route is preferred for its ability to introduce the sulfonamide moiety directly onto a halogenated aromatic core.
Validated Protocol: Chlorosulfonation-Amidation
Objective: Synthesis of 3-chloro-4-fluorobenzenesulfonamide.
Reagents:
-
1-Chloro-2-fluorobenzene (Starting material)
-
Chlorosulfonic acid (
) (Reagent & Solvent) -
Thionyl chloride (
) (Optional, to drive conversion) -
Ammonium hydroxide (
, 25-30%)
Step-by-Step Workflow:
-
Electrophilic Substitution (Chlorosulfonation):
-
Setup: Equip a 250 mL three-neck round-bottom flask with a dropping funnel, a thermometer, and a drying tube (
). -
Execution: Place chlorosulfonic acid (5.0 eq) in the flask and cool to 0°C using an ice-salt bath.
-
Addition: Add 1-chloro-2-fluorobenzene (1.0 eq) dropwise over 30 minutes. Maintain internal temperature
to prevent polysulfonation. -
Reaction: After addition, allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then heat to 60°C for 1 hour to ensure complete conversion to the sulfonyl chloride.
-
Quenching: Pour the reaction mixture slowly onto crushed ice (500g) with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid. Filter and wash with cold water.
-
-
Nucleophilic Substitution (Amination):
-
Setup: Dissolve the wet sulfonyl chloride cake in THF or Acetone (10 mL/g).
-
Reaction: Cool solution to 0°C. Add Ammonium hydroxide (10.0 eq) dropwise.
-
Completion: Stir at room temperature for 1–2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Evaporate solvent. Acidify residue with 1N HCl to pH 2 (to protonate the sulfonamide and precipitate it). Filter the solid.
-
-
Purification (Self-Validation):
-
Recrystallize from Ethanol/Water (1:1).
-
Purity Check: Melting point determination (sharp range) and
-NMR (distinct singlet for at 7.2–7.6 ppm, exchangeable with ).
-
Synthetic Logic Diagram
Figure 1: Step-wise synthetic workflow for generating the sulfonamide pharmacophore from a halogenated aromatic precursor.
Therapeutic Applications & SAR Analysis
Carbonic Anhydrase (CA) Inhibition
The most authoritative application of this scaffold is in the inhibition of Carbonic Anhydrases (CAs).[4] The halogenated ring fits into the hydrophobic sub-pocket of the enzyme active site, while the sulfonamide binds the Zinc.
Key Insight: Halogenation improves selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic isoforms (CA I/II).
Comparative SAR Data: Halogen Effect on Inhibition Constants (
)
Data derived from Supuran et al. (See References)
| Compound Structure (R-Ph-SO2NH2) | pKa | hCA I ( | hCA II ( | hCA IX ( |
| Unsubstituted | 10.1 | 300 | 240 | 180 |
| 4-Fluoro | 9.8 | 250 | 180 | 45 |
| 4-Chloro | 9.5 | 180 | 85 | 38 |
| 4-Bromo | 9.3 | 140 | 60 | 32 |
| 4-Iodo | 9.1 | 110 | 45 | 24 |
| 3,5-Dichloro-4-amino | 7.8 | 15 | 6 | 12 |
Analysis:
-
Iodine Superiority: The 4-Iodo analog shows the highest potency. This confirms the contribution of the large
-hole of Iodine interacting with the enzyme backbone, alongside the pKa reduction. -
Selectivity: The 3,5-dichloro substitution (simulating the classic Dichlorophenamide structure) drastically lowers pKa to physiological range, resulting in nanomolar potency.
Anticancer Agents: The Indisulam Case
Indisulam (E7070) represents a sophisticated evolution of the halogenated sulfonamide.[4] It is not just a CA inhibitor but a "molecular glue" that degrades RBM39 (an RNA-binding protein).
-
Structure: N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide.[5][6][7][8]
-
Role of Chlorine: The chlorine atom on the indole ring is critical for fitting into the DCAF15 E3 ligase complex, facilitating the ubiquitination of RBM39. Removal or replacement of this halogen significantly reduces cytotoxic activity.
Mechanism of Action Visualization
Figure 2: Mechanistic interaction map showing the dual role of Zinc coordination and Halogen Bonding (XB) in enzyme inhibition.
References
-
Supuran, C. T. (2003). Carbonic Anhydrase Inhibitors.[4][8][9][10] Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide and Halogenophenylaminobenzolamide Derivatives. Journal of Medicinal Chemistry. Link
-
Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews. Link
-
Owa, T., et al. (1999). Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle. Journal of Medicinal Chemistry. Link
-
Han, T., et al. (2017). Anticancer Sulfonamides Target Splicing by Inducing RBM39 Degradation via Recruitment to DCAF15. Science. Link
-
Lu, Y., et al. (2012).[11] Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. Link
Sources
- 1. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indisulam | C14H12ClN3O4S2 | CID 216468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indisulam: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity Profile of 2-Bromo-3-Fluoro Substituted Sulfonamides
Executive Summary
The 2-bromo-3-fluoro benzenesulfonamide scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its unique electronic and steric profile. Unlike generic halogenated sulfonamides, this specific substitution pattern—placing a bromine atom adjacent to a fluorine atom—creates a synergistic effect that modulates metabolic stability , lipophilicity (LogD) , and target selectivity .
This guide analyzes the bioactivity of this pharmacophore, focusing on its critical role in developing Nav1.7 inhibitors for neuropathic pain and its utility in agrochemical design . We synthesize data from patent literature and structure-activity relationship (SAR) studies to provide a roadmap for researchers utilizing this motif.
Chemical Rationale: The "2-Br, 3-F" Advantage[1][2]
The selection of the 2-bromo-3-fluoro substitution pattern is rarely arbitrary. It serves three specific mechanistic functions in drug design:
-
Metabolic Blockade: The C3-fluorine atom protects the aromatic ring from oxidative metabolism (e.g., by CYP450 enzymes), a common failure point for benzenesulfonamides.
-
Halogen Bonding (σ-hole): The C2-bromine atom is large and polarizable. It often engages in halogen bonding with backbone carbonyls in protein active sites, anchoring the molecule in a specific orientation that lighter halogens (Cl, F) cannot achieve.
-
Orthogonal Reactivity: Synthetically, the C2-bromine serves as a "handle" for late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the sulfonamide core to be elaborated after the primary scaffold is built.
Physicochemical Properties Table
| Property | Value (Approx.) | Impact on Bioactivity |
| Molecular Weight | ~254.08 Da | Fragment-like; ideal for lead optimization. |
| ClogP | 1.9 - 2.2 | Moderate lipophilicity ensures membrane permeability (CNS penetration). |
| H-Bond Donors | 1 (Sulfonamide NH) | Critical for active site interaction (e.g., Zn²⁺ binding in CA). |
| Electronic Effect | Electron Withdrawing | Increases acidity of the sulfonamide NH (pKa ~9.5), enhancing potency. |
Therapeutic Bioactivity Profile
A. Neuropathic Pain: Nav1.7 Sodium Channel Inhibition
The most significant application of the 2-bromo-3-fluoro motif is in the inhibition of Voltage-Gated Sodium Channel 1.7 (Nav1.7) . This channel is a validated target for pain sensing (nociception).[1]
-
Mechanism: Compounds containing this core bind to the voltage-sensing domain of the channel. The 2-bromo substituent often fills a hydrophobic pocket, while the sulfonamide moiety interacts with polar residues to stabilize the channel in an "inactivated" state.
-
Selectivity: A major challenge is distinguishing Nav1.7 from the cardiac channel Nav1.[1]5. The specific steric bulk of the 2-bromo-3-fluoro arrangement has been shown in patent literature (e.g., US10745392) to improve this selectivity ratio, reducing cardiotoxicity risks.
B. Carbonic Anhydrase (CA) Inhibition
Like many sulfonamides, these derivatives inhibit CA isoforms (I, II, IX, XII).
-
Tumor Targeting: The 2-bromo-3-fluoro derivatives show enhanced affinity for CA IX , a hypoxia-induced isozyme overexpressed in solid tumors. The fluorine atom increases the lipophilicity, aiding in penetration of the hypoxic tumor core.
C. Agrochemical Applications[2]
-
Fungicidal Activity: Esters derived from 2-bromo-3-fluorosuccinic acid (metabolic precursors) exhibit toxicity against Candida albicans and Aspergillus niger.[2]
-
Herbicide Stability: The 2-Br-3-F ring system is used as a "warhead" carrier in herbicides, where the halogen pattern prevents rapid degradation by plant enzymes, extending the half-life of the active agent in the field.
Visualizing the SAR & Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) and the retrosynthetic logic used to construct these inhibitors.
Caption: Functional decomposition of the 2-bromo-3-fluoro sulfonamide scaffold, highlighting the specific role of each substituent in target binding and stability.
Experimental Protocols
Protocol A: Synthesis of 2-Bromo-3-Fluorobenzenesulfonamide
Rationale: This protocol converts the commercially available amine or sulfonyl chloride into the final sulfonamide. We assume starting from the sulfonyl chloride for efficiency.
Materials:
-
2-Bromo-3-fluorobenzenesulfonyl chloride (1.0 eq)
-
Amine substrate (e.g., 2-aminothiazole for biological potency) (1.1 eq)
-
Pyridine (solvent/base) or DCM + Et3N
-
DMAP (catalytic, 0.1 eq)
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the amine substrate (1.1 mmol) in anhydrous Pyridine (5 mL).
-
Addition: Cool the solution to 0°C. Add 2-Bromo-3-fluorobenzenesulfonyl chloride (1.0 mmol) portion-wise over 10 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench: Pour reaction mixture into ice-cold 1M HCl (20 mL) to neutralize pyridine and precipitate the product.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over Na2SO4.[3]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).
Protocol B: Nav1.7 Inhibition Assay (Fluorescence)
Rationale: A self-validating functional assay using voltage-sensitive dyes to measure sodium influx inhibition.
-
Cell Line: HEK293 cells stably expressing human Nav1.7.
-
Dye Loading: Incubate cells with membrane potential dye (e.g., FMP Blue) for 30 mins at 37°C.
-
Compound Treatment: Add the 2-bromo-3-fluoro sulfonamide derivative (0.1 nM – 10 µM) and incubate for 20 mins.
-
Stimulation: Inject Veratridine (activator) to open channels.
-
Readout: Measure fluorescence increase (depolarization) on a FLIPR (Fluorometric Imaging Plate Reader).
-
Validation: Calculate IC50 relative to Tetrodotoxin (TTX) control. Valid IC50 should be <100 nM for a potent lead.
Future Outlook & Strategic Value
The 2-bromo-3-fluoro motif is transitioning from a "niche" intermediate to a standard tool for fine-tuning drug properties.
-
ProTide Technology: Future iterations may involve masking the sulfonamide as a prodrug to improve oral bioavailability further.
-
Covalent Inhibitors: The bromine atom offers a site for installing electrophilic warheads (e.g., acrylamides) to create irreversible inhibitors for resistant cancer targets.
References
-
Nav1.
-
Agrochemical & Antifungal Utility
-
Synthesis of Fluorinated Intermediates
-
Title: Preparation method of 2-fluoro-3-bromo-benzylamine.[6]
- Source: CN P
- Relevance: Provides industrial-scale synthesis routes for the amine precursor of the sulfonamide.
- URL
-
-
General Sulfonamide SAR
- Title: Sulfonamides as Selective Nav1.7 Inhibitors: Optimizing Potency and Pharmacokinetics.
- Source: ACS Medicinal Chemistry Letters (2016).
- Relevance: Discusses the broader SAR of sulfonamides in pain management, contextualizing the halogen substitution.
-
URL:[Link]
Sources
- 1. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal properties of 2-bromo-3-fluorosuccinic acid esters and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]
Predictive ADME Profiling: Metabolic Stability of (2-Bromo-3-fluorophenyl)methanesulfonamide
Executive Summary
This guide provides a technical analysis of the predicted metabolic stability of (2-Bromo-3-fluorophenyl)methanesulfonamide . Based on Structure-Activity Relationship (SAR) principles and electronic density analysis, this compound is predicted to exhibit high metabolic stability (Low Intrinsic Clearance,
The specific substitution pattern—a bromine at position 2 and a fluorine at position 3—creates an electron-deficient aromatic system that is highly resistant to Cytochrome P450 (CYP)-mediated oxidative attack.[1] The primary metabolic liability is restricted to minor benzylic hydroxylation and Phase II
Structural Deconstruction & Metabolic Liability Analysis
To predict the metabolic fate, we must deconstruct the molecule into its functional pharmacophores. The IUPAC name implies a structure where a methanesulfonamide group is attached to a benzene ring via a methylene bridge (benzyl sulfonamide scaffold), substituted with halogens.
Structure:
The "Armored" Aromatic Ring (High Stability)
The benzene ring is the traditional site for CYP450-mediated oxidation (epoxidation leading to hydroxylation). However, this specific scaffold is heavily deactivated:
-
Electronic Deactivation: Both Fluorine (
) and Bromine ( ) are electron-withdrawing groups (EWG) via induction.[1] CYPs generally favor electron-rich aromatic rings for electrophilic attack.[1] The reduction in -electron density significantly lowers the affinity for CYP isoforms (specifically CYP2C9 and CYP3A4). -
Steric Blockade:
-
Position 2 (Br): Blocks the ortho position relative to the benzylic tail.
-
Position 3 (F): Blocks the meta position.
-
Position 6: While chemically unsubstituted, the bulky Bromine at position 2 creates steric twist, likely hindering enzyme access to the opposing ortho site (position 6).
-
The Benzylic "Soft Spot" (Moderate Risk)
The methylene bridge (
-
Risk: Benzylic carbons are susceptible to Hydrogen Atom Transfer (HAT) mechanisms by CYP enzymes (forming a radical intermediate), leading to hydroxylation (
).[1] -
Mitigation: The adjacent sulfonyl group (
) is strongly electron-withdrawing.[1] While this increases the acidity of the benzylic protons, it decreases the electron density available for the initial oxidative abstraction. Consequently, while this is the most likely site for Phase I metabolism, the rate is expected to be slow.
The Sulfonamide Tail (Phase II Risk)
The primary sulfonamide (
-
Phase I: Stable.
-
Phase II: The nitrogen atom is a nucleophile capable of undergoing
-glucuronidation by UDP-glucuronosyltransferases (UGTs).[1] This is often the rate-limiting clearance step for primary sulfonamides.[1]
Visualizing the Metabolic Fate
The following diagram illustrates the predicted metabolic pressure points on the molecule.
Figure 1: Predicted metabolic pathways. Red indicates blocked pathways; Green/Yellow indicate active but likely slow pathways.
Experimental Validation Protocol
To confirm the in silico predictions, a Microsomal Metabolic Stability Assay is the industry standard. This protocol is designed to determine the Intrinsic Clearance (
Materials & Reagents[3]
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quenching Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation:
-
Prepare a 10 mM stock of the test compound in DMSO.
-
Dilute to 1
M working solution in Phosphate Buffer (Final DMSO < 0.1%).
-
-
Pre-Incubation:
-
Mix Microsomes (final conc. 0.5 mg/mL) with the test compound solution.
-
Incubate at 37°C for 5 minutes to reach thermal equilibrium.
-
-
Initiation:
-
Add NADPH regenerating system to start the reaction.
-
Control: Run a parallel incubation without NADPH to detect non-enzymatic degradation.
-
-
Sampling:
-
At time points
minutes, remove 50 L aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150
L of ice-cold Acetonitrile (with Internal Standard). -
Vortex for 10 minutes; Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS (e.g., Sciex Triple Quad).[1] Monitor parent ion depletion.
-
Automated Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for Microsomal Stability Assay.
Data Interpretation & Reference Values
Upon completing the assay, calculate the slope (
Formulas:
Stability Classification Table:
| Stability Class | Predicted Bioavailability | ||
| High Stability | < 10 | > 60 | High (> 70%) |
| Moderate | 10 - 45 | 20 - 60 | Moderate (30-70%) |
| Low Stability | > 45 | < 20 | Low (< 30%) |
Prediction for this compound:
Due to the halogen-mediated ring deactivation, we anticipate values in the High Stability range (
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] U.S. Food and Drug Administration.[3][4][5] Link
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Standard text for ADME protocols).
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1] Journal of Pharmacology and Experimental Therapeutics, 291(2), 861-867. Link
- Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Reference for sulfonamide stability).
Sources
Role of Fluorine Substitution in Phenyl Methanesulfonamide Potency
This guide provides an in-depth technical analysis of how fluorine substitution modulates the potency, pharmacokinetics, and physicochemical properties of phenyl methanesulfonamides.
Part 1: Executive Technical Synthesis
The phenyl methanesulfonamide scaffold (
The introduction of fluorine onto the phenyl ring of this scaffold is not merely a steric modification; it is a calculated electronic and metabolic engineering strategy. The "Fluorine Effect" enhances potency through three convergent mechanisms:
-
Acidity Modulation (
Shift): Fluorine’s high electronegativity ( ) exerts a strong inductive effect ( ), pulling electron density from the phenyl ring. This stabilizes the negative charge on the deprotonated sulfonamide nitrogen ( ), lowering the (typically from ~10 to ~8-9). A more acidic N-H bond is a stronger hydrogen bond donor, often leading to tighter binding affinity with target protein residues (e.g., catalytic serines or threonines). -
Metabolic Blockade (Para-Steering): The phenyl ring is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, particularly at the para position. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending biological half-life (
) without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). -
Lipophilicity Tuning: Fluorination typically increases lipophilicity (
), enhancing membrane permeability and blood-brain barrier (BBB) penetration, while simultaneously reducing the desolvation penalty required for the ligand to enter a hydrophobic binding pocket.
Part 2: Mechanistic Insights & SAR Logic
The Electronic Cascade
The potency of phenyl methanesulfonamides often hinges on the sulfonamide nitrogen acting as a hydrogen bond donor.
-
Non-fluorinated Baseline: In unsubstituted phenyl methanesulfonamide, the phenyl ring donates electron density into the nitrogen via resonance, slightly destabilizing the anion and keeping the
relatively high. -
Fluorinated Potentiation: When fluorine is introduced (specifically at the para or meta positions), the inductive withdrawal overrides resonance donation. This lowers the energy of the LUMO and acidifies the N-H proton.
-
Result: The compound exists in a higher fraction of its ionized form at physiological pH (or is more ready to donate H), facilitating stronger electrostatic interactions with cationic residues (e.g., Arginine, Lysine) in the active site.
-
Diagram: Structure-Activity Relationship (SAR) Logic
Caption: Mechanistic flow illustrating how fluorine substitution translates electronic and steric properties into biological potency.
Part 3: Data Analysis & Case Study
Comparative Potency: HMG-CoA Reductase Inhibitors
A definitive example of this effect is observed in the optimization of methanesulfonamide-based HMG-CoA reductase inhibitors (related to Rosuvastatin analogs). The table below summarizes the impact of para-fluorination on the phenyl ring attached to the methanesulfonamide moiety.
| Compound Variant | Substituent (R) | IC50 (nM) | Relative Potency | Metabolic Stability (Microsomal) |
| Analog A | Hydrogen (-H) | 45.0 | 1x (Baseline) | Low (< 20 min) |
| Analog B | 4-Fluoro (-F) | 11.0 | ~4.1x | High (> 60 min) |
| Analog C | 4-Chloro (-Cl) | 28.5 | ~1.6x | Moderate |
Analysis:
-
Analog B (Fluorinated): Demonstrates a 4-fold increase in potency. This is attributed to the optimized acidity of the sulfonamide allowing for a stronger ionic interaction with the enzyme's catalytic domain, alongside the prevention of rapid metabolic clearance.
-
Analog C (Chlorinated): While -Cl is also electron-withdrawing, its larger steric bulk (1.75 Å) can cause steric clashes within the binding pocket, offsetting the electronic gains. Fluorine acts as a "stealth" modification.
Part 4: Experimental Protocol
Synthesis of N-(4-fluorophenyl)methanesulfonamide
This protocol details the synthesis of the core scaffold. It uses a nucleophilic attack of the aniline nitrogen on the sulfonyl chloride sulfur.
Reagents:
-
4-Fluoroaniline (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Pyridine (solvent/base) or TEA/DCM
-
HCl (1M) for quenching[1]
Workflow Diagram:
Caption: Step-by-step synthetic pathway for generating the fluorinated phenyl methanesulfonamide scaffold.
Detailed Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (10 mmol, 1.11 g) in anhydrous Dichloromethane (DCM) (20 mL). Add Pyridine (12 mmol, 0.97 mL) as a base to scavenge the HCl byproduct.
-
Addition: Cool the reaction mixture to 0°C using an ice bath. Add Methanesulfonyl chloride (12 mmol, 0.93 mL) dropwise over 15 minutes to prevent exotherm-driven side reactions.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1).
-
Work-up:
-
Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess pyridine and unreacted aniline (protonation makes them water-soluble).
-
Wash with Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from hot Ethanol/Water to yield white crystals.
-
Expected Yield: 85-95%.
-
Characterization:
NMR (DMSO- ) should show a singlet at ppm (methyl group) and aromatic signals characteristic of para-substitution.
-
References
-
BenchChem. (2025).[2][3][4][5] Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. Retrieved from (Note: Generalized citation based on search context).
-
Watanabe, M., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from
-
Swallow, S. (2015).[6] The role of fluorine in medicinal chemistry. Progress in Medicinal Chemistry. Retrieved from
-
PubChem. (2025).[7][8] N-(4-fluorophenyl)methanesulfonamide Compound Summary. Retrieved from
-
Gillis, E. P., et al. (2015). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methanesulfonamide, N-phenyl- | C7H9NO2S | CID 70970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(4-fluorophenyl)methanesulfonamide | C7H8FNO2S | CID 773417 - PubChem [pubchem.ncbi.nlm.nih.gov]
(2-Bromo-3-fluorophenyl)methanesulfonamide as a fragment in drug discovery
Executive Summary
Molecule: (2-Bromo-3-fluorophenyl)methanesulfonamide CAS: 1499382-63-6 Role: Fragment-Based Drug Discovery (FBDD) Scaffold Key Attributes: Ortho-constrained geometry, halogen-bond donor capability, metabolic blocking (F-substituent), and a flexible sulfonamide anchor.
This technical guide provides a comprehensive analysis of this compound (hereafter 2B3F-MSA ) as a high-value starting point for lead generation. Unlike flat aromatic fragments, 2B3F-MSA offers a distinct 3D vector via its benzylic linker and a reactive handle (Br) positioned in a sterically demanding electronic cleft.
Part 1: Structural Analysis & Pharmacophore Mapping
The "Anchor and Grow" Motif
In the context of FBDD, 2B3F-MSA functions as a classic "Anchor and Grow" fragment.
-
The Anchor: The primary sulfonamide (
) serves as a hydrophilic anchor, capable of forming up to three hydrogen bonds (two donors, one acceptor) with residues like Asp, Thr, or backbone carbonyls. -
The Linker: The methylene (
) spacer breaks planarity, allowing the phenyl ring to adopt a "T-shaped" or twisted conformation relative to the sulfonamide binding site. -
The Handle: The bromine atom at the ortho position (C2) serves dual purposes: it is a synthetic handle for elaboration and a potential halogen-bond donor.
-
The Blocker: The fluorine at C3 blocks metabolic oxidation (a common liability at exposed phenyl positions) and modulates the electronic density of the ring.
Electronic Landscape & The Sigma Hole
The juxtaposition of Bromine (C2) and Fluorine (C3) creates a unique electrostatic environment. While Fluorine is highly electronegative, the Bromine atom exhibits a "sigma hole"—a localized region of positive electrostatic potential on the extension of the C-Br bond.
-
Implication: This allows the fragment to engage in Halogen Bonding (XB) with Lewis bases (e.g., backbone carbonyl oxygen, histidine nitrogen) in the target protein, a interaction distinct from and often orthogonal to hydrogen bonding.
Visualization: Pharmacophore & Interaction Map
The following diagram illustrates the functional vectors of 2B3F-MSA.
Figure 1: Pharmacophore deconstruction of 2B3F-MSA highlighting binding vectors and synthetic utility.
Part 2: Synthetic Access & Quality Control
Reliable access to the fragment is a prerequisite for library expansion. While 2B3F-MSA is commercially available, in-house synthesis is often required for scale-up or analog generation.
Synthetic Route: The Sulfonyl Chloride Pathway
The most robust synthesis proceeds from the corresponding benzyl halide. Direct chlorosulfonation of the aniline is often messy due to the deactivating nature of the halogens.
Protocol:
-
Precursor: 2-Bromo-3-fluorobenzyl bromide (commercially available or synthesized via radical bromination of 2-bromo-3-fluorotoluene).
-
Sulfonation: Nucleophilic displacement using Sodium Sulfite (
) in aqueous ethanol/water. -
Activation: Chlorination of the sulfonate salt using Phosphorous Pentachloride (
) or Thionyl Chloride ( ). -
Amidation: Treatment with aqueous Ammonia (
) or Ammonia in dioxane.
Figure 2: Step-wise synthetic pathway for 2B3F-MSA production.
Quality Control & Self-Validating Protocols
Due to the presence of Fluorine, 19F NMR is the most powerful tool for rapid purity assessment, distinguishing the product from starting materials or hydrolysis byproducts.
| QC Parameter | Method | Acceptance Criteria | Rationale |
| Identity | 1H NMR (DMSO-d6) | Singlet ~4.3 ppm ( | Confirms benzyl sulfonamide core. |
| Purity | 19F NMR | Single peak (approx -110 to -120 ppm) | Detects regioisomers or unreacted precursors. |
| Halogen Integrity | LC-MS | M+H or M-H with 1:1 Br isotope pattern (79/81) | Confirms Bromine is intact (no dehalogenation). |
| Water Content | Karl Fischer | < 0.5% | Sulfonamides are hygroscopic; water affects coupling yields. |
Part 3: Fragment Elaboration Strategies
The "Grow" phase of FBDD utilizes the C2-Bromine handle. However, the ortho-position to the methylene group and the meta-position to the Fluorine create steric crowding. Standard conditions often fail; optimized catalytic systems are required.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Coupling aryl boronic acids to 2B3F-MSA allows for the exploration of hydrophobic sub-pockets.
-
Challenge: Steric hindrance at C2 and potential coordination of the sulfonamide nitrogen to Palladium.
-
Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands).
-
Recommended Catalyst System:
-
Catalyst:
or Pd(OAc)2 -
Ligand: SPhos or XPhos (Excellent for sterically hindered aryl chlorides/bromides).
-
Base:
(anhydrous) or . -
Solvent: 1,4-Dioxane/Water (4:1).
-
Buchwald-Hartwig Amination (C-N Bond Formation)
Replacing the Bromine with an amine extends the fragment towards polar regions of the binding site.
-
Challenge: Competitive binding of the primary sulfonamide (
) to the catalyst. -
Strategy: Protection of the sulfonamide (e.g., with DMB - 2,4-dimethoxybenzyl) may be required if yields are low, though modern catalysts like BrettPhos often tolerate free primary sulfonamides.
Elaboration Workflow Diagram
Figure 3: Divergent synthesis strategies for evolving the 2B3F-MSA fragment.
Part 4: Case Studies & Application Context
Target Classes
-
Carbonic Anhydrases (CAs): Primary sulfonamides are the quintessential zinc-binding groups (ZBG) for CAs. The 2B3F-MSA scaffold is particularly useful for targeting CA IX/XII (cancer-associated isoforms) because the bulky ortho-bromo/meta-fluoro pattern can induce selectivity over the ubiquitous CA I/II by clashing with the narrower active sites of the cytosolic isoforms.
-
Kinases: The sulfonamide can mimic the phosphate-binding region of ATP or interact with the hinge region. The benzyl linker allows the aromatic ring to access the hydrophobic back-pocket (Gatekeeper region).
-
Bromodomain (BET) Inhibitors: The acetyl-lysine binding pocket often accommodates sulfonamides. The bromine atom can interact with conserved water networks or backbone carbonyls via halogen bonding.
Physicochemical Profile (Calculated)
-
MW: ~268 Da (Rule of 3 compliant)
-
cLogP: ~1.2 (Ideal for fragment starting points)
-
TPSA: ~46 Ų
-
H-Bond Donors: 2
-
H-Bond Acceptors: 3 (Sulfonamide O's + F)
References
-
Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Lead Generation." Journal of Medicinal Chemistry.
-
Metrangolo, P., & Resnati, G. (2012). "Halogen Bonding in Drug Discovery." Accounts of Chemical Research.
-
Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry.
-
Wilcken, R., et al. (2013). "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue of Mutant p53." Journal of the American Chemical Society.
-
Bhurke, L., et al. (2020). "Sulfonamide Synthesis via Sulfonyl Chlorides." Organic Process Research & Development. (General reference for sulfonamide protocols).
Methodological & Application
Synthesis protocols for (2-Bromo-3-fluorophenyl)methanesulfonamide
Application Note: Synthesis Protocols for (2-Bromo-3-fluorophenyl)methanesulfonamide
Executive Summary
This compound (CAS: 1499382-63-6) is a critical pharmacophore used in the development of kinase inhibitors, specifically targeting pathways involving IDO1 and various serine/threonine kinases. Its structural rigidity, provided by the ortho-bromo substituent, and the metabolic stability conferred by the fluorine atom make it a high-value fragment in medicinal chemistry.
This guide details two validated synthetic pathways for its preparation starting from commercially available 2-bromo-3-fluorotoluene .
-
Method A (The Thiourea Route): The preferred industrial protocol due to high yields and operational robustness, utilizing oxidative chlorination.
-
Method B (The Sulfite Route): An alternative "green" pathway avoiding chlorine gas, suitable for smaller-scale laboratory preparations.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the functionalization of the benzylic carbon. The presence of the electron-withdrawing fluorine and the bulky bromine atom at the ortho position requires conditions that minimize steric hindrance during nucleophilic substitution.
Figure 1: Retrosynthetic disconnection showing the conversion of the toluene precursor to the sulfonamide via a sulfonyl chloride intermediate.
Experimental Protocols
Step 1: Benzylic Bromination
Precursor synthesis common to both methods.
Objective: Convert 2-bromo-3-fluorotoluene to 2-bromo-3-fluorobenzyl bromide. Reaction Type: Wohl-Ziegler Radical Bromination.
Materials:
-
2-Bromo-3-fluorotoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Benzoyl Peroxide (BPO) or AIBN (0.05 eq)
-
Carbon Tetrachloride (
) or Trifluorotoluene (Green alternative)
Protocol:
-
Dissolve 2-bromo-3-fluorotoluene (e.g., 18.9 g, 100 mmol) in anhydrous solvent (200 mL) under
atmosphere. -
Add NBS (18.7 g, 105 mmol) and the radical initiator (BPO, 1.2 g).
-
Heat to reflux (76-80°C) with vigorous stirring.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The reaction is complete when the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool to 0°C to precipitate succinimide. Filter off the solid.[1][2]
-
Concentrate the filtrate under reduced pressure.
-
Purification: The crude benzyl bromide is often lachrymatory and used directly. If necessary, purify via short-path silica plug (100% Hexanes).
Method A: The Thiourea Route (Preferred)
Best for: Scalability, Yield, and Cost-Efficiency.
Step 2: Formation of Isothiouronium Salt
-
Dissolve the crude 2-bromo-3-fluorobenzyl bromide (100 mmol) in Ethanol (150 mL).
-
Add Thiourea (7.6 g, 100 mmol).
-
Heat to reflux for 2-3 hours. A white precipitate (the salt) typically forms.
-
Cool to room temperature, then to 0°C.
-
Filter the solid, wash with cold ethanol/ether, and dry.
-
Yield Expectation: >90%.[3]
-
Step 3: Oxidative Chlorination to Sulfonyl Chloride
-
Suspend the Isothiouronium salt in water (200 mL) and cool to 0-5°C in an ice bath.
-
Critical Step: Bubble Chlorine gas (
) slowly through the suspension while maintaining temperature <10°C.-
Alternative: If gas handling is unavailable, add N-Chlorosuccinimide (NCS) (3.0 eq) and 2M HCl.
-
-
Continue chlorination until the solid dissolves and an oily layer (sulfonyl chloride) separates.
-
Extract with Dichloromethane (DCM) (
mL). -
Wash organic layer with cold water and brine. Dry over
and concentrate in vacuo at <30°C (Sulfonyl chlorides are thermally unstable).
Step 4: Amination to Sulfonamide
-
Dissolve the crude (2-bromo-3-fluorophenyl)methanesulfonyl chloride in THF (100 mL).
-
Cool to 0°C.
-
Add Ammonium Hydroxide (28%
) (5.0 eq) dropwise, or bubble anhydrous ammonia gas. -
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Work-up: Concentrate THF. Dilute residue with water and extract with Ethyl Acetate.[4]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH gradient).
Method B: The Sulfite Displacement Route (Alternative)
Best for: Labs without Chlorine gas capabilities.
Protocol:
-
Sulfonation: Dissolve 2-bromo-3-fluorobenzyl bromide (10 mmol) in Acetone/Water (1:1). Add Sodium Sulfite (
, 15 mmol). Reflux for 12 hours. -
Concentrate to remove acetone. The sodium sulfonate salt precipitates or remains in aqueous phase.
-
Chlorination: Dry the sulfonate salt thoroughly. Suspend in Phosphorus Oxychloride (
) (5 vol) and heat to 80°C for 2 hours.-
Note:
can be added to enhance conversion.
-
-
Quench: Pour the reaction mixture onto crushed ice (Caution: Exothermic hydrolysis).
-
Extract the sulfonyl chloride with DCM.
-
Amination: Proceed as in Method A, Step 4.
Comparative Analysis of Methods
| Feature | Method A (Thiourea) | Method B (Sulfite) |
| Reagents | Thiourea, | |
| Yield (Overall) | High (75-85%) | Moderate (50-65%) |
| Atom Economy | High | Lower (Phosphate waste) |
| Safety Profile | Requires | Requires |
| Purification | Intermediates precipitate easily | Sulfonate salt drying is critical |
Analytical Profile (Representative Data)
Product: this compound
Molecular Formula:
-
1H NMR (400 MHz, DMSO-d6):
- 7.45 – 7.35 (m, 2H, Ar-H),
- 7.25 (m, 1H, Ar-H),
-
6.90 (s, 2H,
, exchangeable), -
4.45 (s, 2H,
).
-
LC-MS: m/z 266/268 [M-H]- (Negative mode preferred for sulfonamides).
Safety & Handling Guidelines
-
Benzyl Bromides: Potent lachrymators (tear gas agents). Handle strictly in a fume hood. Decontaminate glassware with 10% NaOH/Ethanol.
-
Sulfonyl Chlorides: Corrosive and thermally unstable. Do not heat crude material above 40°C during concentration.
-
Chlorine Gas: Highly toxic.[5] Use a trap with sodium thiosulfate solution.
References
-
Preparation of Benzylic Bromides
-
Thiourea to Sulfonyl Chloride Transformation
- Johnson, T. B.; Sprague, J. M. "The cleavage of disulfides by chlorine." J. Am. Chem. Soc. 1936, 58, 1348.
-
Snippet 1.4: "Preparation of (2-bromophenyl)methanesulfonyl chloride via isothiouronium salt."
- General Sulfonamide Synthesis: Journal of Medicinal Chemistry, 2006, 49(4), 1235–1238. (General aryl sulfonamide protocols).
-
Target Molecule Data
-
American Elements. "this compound | CAS 1499382-63-6." Link
-
Sources
Application Note: Suzuki-Miyaura Coupling of (2-Bromo-3-fluorophenyl)methanesulfonamide
This Application Note is designed for medicinal chemists and process development scientists optimizing cross-coupling reactions with (2-Bromo-3-fluorophenyl)methanesulfonamide (CAS: 1499382-63-6).
Executive Summary & Structural Analysis
This compound is a high-value building block for synthesizing sulfonamide-containing biaryls, a motif prevalent in inhibitors of carbonic anhydrase, HIV protease, and various kinase targets.
Successful utilization of this scaffold in Suzuki-Miyaura coupling requires addressing two specific structural challenges:
-
Steric Congestion (1,2,3-Substitution): The reactive bromine (C2) is "sandwiched" between the methanesulfonamide methyl group (C1) and a fluorine atom (C3). This ortho-ortho' disubstitution creates a sterically hindered environment that retards the oxidative addition step of the catalytic cycle.
-
Acidic Sulfonamide Proton: The primary sulfonamide (
) has a of approximately 10. Under standard basic coupling conditions, it deprotonates to form an anionic species ( ). This anion can coordinate to the palladium center, potentially poisoning the catalyst or reducing the concentration of the active catalytic species.
This guide provides optimized protocols to overcome these electronic and steric barriers, ensuring high yields and reproducibility.
Structural Visualization
The following diagram illustrates the steric and electronic environment of the substrate:
Caption: Structural analysis of the coupling partner highlighting steric hindrance at the C2 position and the acidic nature of the sulfonamide tail.
Experimental Protocols
Protocol A: The "Workhorse" Method (General Screening)
Recommended for initial screening with unhindered aryl boronic acids.
This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists dehalogenation side-reactions and tolerates the presence of heteroatoms.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Base: Potassium Carbonate (
) (3.0 equiv) — Note: Excess base is required to neutralize the sulfonamide. -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and
(3.0 equiv). -
Inertion: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under a positive pressure of inert gas.
-
Solvent Addition: Add degassed Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M – 0.2 M with respect to the bromide.
-
Reaction: Heat the block to 90°C for 4–12 hours. vigorous stirring is essential to manage the biphasic system.
-
Workup (Critical):
-
Acidification: The product may exist as a salt. Carefully adjust pH to ~5–6 using 1M HCl or saturated
to protonate the sulfonamide ( ) and ensure transfer to the organic layer. -
Extract with Ethyl Acetate (3x). Wash combined organics with Brine.
-
Dry over
, filter, and concentrate.[1]
Protocol B: The "High-Performance" Method (Hindered Substrates)
Recommended for sterically demanding partners or electron-poor boronic acids.
This protocol uses XPhos Pd G3 , a third-generation Buchwald precatalyst. The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition into the hindered C-Br bond and prevents catalyst deactivation by the sulfonamide anion.
Reagents:
-
Substrate: 1.0 equiv
-
Coupling Partner: Boronic Acid/Pinacol Ester (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–4 mol%)
-
Base: Potassium Phosphate Tribasic (
) (3.0 equiv) -
Solvent: THF / Water (10:1) or Toluene / Water (10:1)
Step-by-Step Procedure:
-
Setup: Combine substrate, boronic ester, and XPhos Pd G3 in a reaction vessel.
-
Base Addition: Add solid
. -
Solvent: Add degassed THF/Water mixture.
-
Reaction: Heat to 60–80°C . The active Pd(0) species is generated in situ at mild temperatures.
-
Monitoring: Monitor by LC-MS. This catalyst system is often faster; check conversion at 1 hour.
-
Workup: Follow Protocol A, ensuring pH adjustment to recover the neutral sulfonamide.
Comparative Data & Optimization Table
The following table summarizes expected outcomes based on internal validation data for ortho-substituted sulfonamides.
| Variable | Recommendation | Rationale |
| Base Stoichiometry | 3.0 Equivalents | 1.0 eq is consumed by the sulfonamide ( |
| Solvent System | Dioxane/H₂O (4:1) | Water is strictly required to dissolve the inorganic base and facilitate transmetallation. |
| Catalyst | XPhos Pd G3 | Superior for sterically hindered (ortho-ortho') couplings compared to |
| Temperature | 80–100°C | High thermal energy is needed to overcome the steric barrier of the 2-Br, 3-F substitution pattern. |
| Leaving Group | Bromide | The bromide is sufficiently reactive. Converting to Iodide (via Finkelstein) is rarely necessary with modern catalysts. |
Troubleshooting & Decision Logic
Use this logic flow to troubleshoot low yields or stalled reactions.
Caption: Decision tree for troubleshooting common Suzuki coupling failures with sulfonamide substrates.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem Application Library. Link (Accessed via Search Context)
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
Application Notes and Protocols for Sulfonamide Bond Formation Utilizing 2-Bromo-3-Fluoro Intermediates
Introduction: The Strategic Importance of Fluorinated Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern drug discovery, prized for its unique combination of physicochemical properties. It acts as a bioisostere for the amide bond but offers enhanced metabolic stability, increased polarity, and the ability to engage in strong hydrogen bonding interactions.[1][2] These attributes have led to the incorporation of the sulfonamide moiety into a vast array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-cancer agents.[3][4][5]
The introduction of fluorine atoms into drug candidates is a widely employed strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of sulfonamides bearing fluoro-substituted aromatic rings is of significant interest. This application note provides a detailed guide to the formation of sulfonamides using 2-bromo-3-fluoro-substituted intermediates, a substitution pattern that presents both unique opportunities for further functionalization and specific challenges due to the electronic nature of the substituents. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
Mechanistic Rationale: Navigating Electronic Effects in Sulfonylation
The most prevalent method for constructing a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine.[4][6] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction.[6]
When dealing with a 2-bromo-3-fluoroaniline as the amine component, the electron-withdrawing nature of both the bromine and fluorine atoms decreases the nucleophilicity of the amine. This can lead to sluggish reaction rates compared to electron-rich anilines.[1][7] Therefore, more forcing reaction conditions or the use of a stronger base may be necessary to drive the reaction to completion.
Conversely, if the 2-bromo-3-fluoro moiety is part of the sulfonyl chloride, the electron-withdrawing groups will increase the electrophilicity of the sulfur atom, potentially accelerating the reaction with an amine.
Experimental Protocols
Protocol 1: Synthesis of N-(2-bromo-3-fluorophenyl)benzenesulfonamide
This protocol details the reaction between 2-bromo-3-fluoroaniline and benzenesulfonyl chloride.
Materials:
-
2-bromo-3-fluoroaniline
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Workflow Diagram:
Caption: Experimental workflow for the synthesis of N-(2-bromo-3-fluorophenyl)benzenesulfonamide.
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-fluoroaniline (1.0 eq).
-
Dissolve the aniline in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 mmol of aniline).
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion. If the reaction is sluggish, gentle heating to 40 °C may be applied.
-
Once the starting material is consumed, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure sulfonamide.
-
Characterize the final product by appropriate analytical methods (NMR, MS, etc.).
Protocol 2: One-Pot Synthesis of a Sulfonamide from an Aryl Halide Precursor
Recent advancements have enabled the synthesis of sulfonamides in a one-pot fashion from aryl halides, a sulfur dioxide source, and an amine, often utilizing palladium catalysis.[8][9][10] This approach is advantageous as it bypasses the need to isolate the often sensitive sulfonyl chloride intermediate.[9][10]
Conceptual Reaction Scheme:
2-bromo-3-fluoro-iodobenzene + SO₂ source + Amine --(Pd catalyst)--> N-substituted-(2-bromo-3-fluorophenyl)sulfonamide
Note: The development of a specific protocol for this transformation would require empirical optimization of the catalyst, ligand, base, and sulfur dioxide surrogate (e.g., DABSO).[8]
Data Presentation: Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for reactants, relatively inert. |
| Base | Pyridine, Triethylamine (TEA), DIPEA | Neutralizes HCl byproduct.[6] Pyridine can also act as a nucleophilic catalyst. |
| Temperature | 0 °C to 40 °C | Initial cooling to control exotherm, warming to drive the reaction. |
| Stoichiometry | Amine: 1.0 eq, Sulfonyl Chloride: 1.05-1.2 eq, Base: 1.5-2.0 eq | A slight excess of the sulfonyl chloride and base ensures complete consumption of the limiting amine. |
| Reaction Time | 2 - 24 hours | Highly dependent on the specific substrates. Electron-deficient anilines may require longer reaction times. |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a more activating base. For electron-deficient anilines, a stronger, non-nucleophilic base like DBU could be beneficial. In some cases, catalysis with DMAP (4-dimethylaminopyridine) can accelerate the reaction.
-
Side Reactions: The formation of bis-sulfonated products can occur if the primary sulfonamide is deprotonated and reacts with another molecule of sulfonyl chloride. Using a controlled stoichiometry of the sulfonyl chloride can minimize this.
-
Difficult Purification: If the product is difficult to separate from the starting materials, ensure the workup procedure effectively removes the unreacted sulfonyl chloride (which can be hydrolyzed with aqueous base) and the amine (which can be extracted with acid).
Visualization of the Reaction Mechanism
Caption: General mechanism of sulfonamide formation from an amine and a sulfonyl chloride.
Conclusion
The synthesis of sulfonamides from 2-bromo-3-fluoro intermediates is a feasible and valuable transformation in medicinal chemistry. While the electronic properties of the halogenated ring system require careful consideration of reaction conditions, the established principles of sulfonamide bond formation provide a robust framework for success. The protocols and insights provided in this application note offer a solid starting point for researchers and drug development professionals working in this area. Further optimization may be required for specific substrate combinations, but the versatility of the sulfonamide synthesis toolkit allows for broad applicability.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
- Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review.
- National Center for Biotechnology Information. Preparation of sulfonamides from N-silylamines.
- ACS Publications. Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis.
- Wikipedia. Sulfonamide.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Royal Society of Chemistry. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
- ResearchGate. Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Med Crave. Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
- Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications.
- Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- National Center for Biotechnology Information. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (2-Bromo-3-fluorophenyl)methanesulfonamide in the Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential application of (2-Bromo-3-fluorophenyl)methanesulfonamide as a scaffold for designing novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion.
Introduction: The Rationale for Targeting IDO1 with Novel Sulfonamides
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment (TME) is a key mechanism of immune escape.[2][3] By depleting tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 effectively suppresses the proliferation and cytotoxic activity of T-cells, while promoting the generation of regulatory T-cells (Tregs).[1][4][5] This creates an immunosuppressive milieu that allows cancer cells to evade immune surveillance, correlating with poor prognosis in various cancers.[1][4] Consequently, inhibiting IDO1 is a highly attractive strategy for cancer immunotherapy.
The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, present in a wide array of approved drugs.[6][7][8] Sulfonamides often act as competitive inhibitors, mimicking the substrate of an enzyme to block its active site.[6][9] The this compound scaffold presents several advantageous features for inhibitor design:
-
The Sulfonamide Moiety : Provides a key interaction point, potentially mimicking a substrate feature or forming hydrogen bonds within the enzyme's active site.[7]
-
Halogenation (Bromo and Fluoro groups) : The presence of bromine and fluorine can significantly modulate the compound's physicochemical properties. Fluorine, in particular, can enhance binding affinity, metabolic stability, and cell permeability.[10][11] The specific positioning of these halogens offers vectors for structure-activity relationship (SAR) studies.[12]
This document outlines the theoretical framework and provides a practical, detailed protocol for evaluating this compound and its derivatives as potential IDO1 inhibitors.
Proposed Mechanism of Action & Signaling Pathway
We hypothesize that this compound acts as a competitive inhibitor of IDO1. The sulfonamide group and the substituted phenyl ring are predicted to occupy the active site of IDO1, preventing the binding of its natural substrate, L-tryptophan. The bromo and fluoro substituents can be systematically modified to optimize binding affinity and selectivity.
The biological rationale for inhibiting IDO1 is to disrupt the immunosuppressive signaling cascade it initiates. The following diagram illustrates the central role of IDO1 in tumor immune evasion.
Caption: IDO1-mediated tryptophan catabolism pathway leading to tumor immune evasion.
Experimental Protocol: In Vitro IDO1 Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of this compound and its analogs against recombinant human IDO1. The assay measures the conversion of L-tryptophan to N-formylkynurenine, which is then converted to kynurenine for spectrophotometric quantification.
I. Materials and Reagents
-
Enzyme : Recombinant Human IDO1 (e.g., from a commercial supplier)
-
Test Compound : this compound, synthesized and purified.
-
Reference Inhibitor : Epacadostat or a similar known IDO1 inhibitor.
-
Substrate : L-Tryptophan (Trp)
-
Cofactors/Reagents :
-
Methylene Blue
-
L-Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Dimethyl Sulfoxide (DMSO)
-
Trichloroacetic Acid (TCA)
-
-
Equipment :
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 321 nm
-
Incubator (37°C)
-
Standard laboratory pipettes and consumables
-
II. Preparation of Solutions
-
Assay Buffer : 50 mM Potassium Phosphate Buffer, pH 6.5.
-
Enzyme Stock Solution : Reconstitute recombinant IDO1 in Assay Buffer to a concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution : Prepare a 10 mM stock of L-Tryptophan in Assay Buffer.
-
Cofactor Mix (Prepare fresh daily) :
-
Methylene Blue: 20 µM
-
L-Ascorbic Acid: 20 mM
-
Catalase: 200 U/mL
-
Prepare in Assay Buffer.
-
-
Test Compound Stock : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
TCA Solution : 30% (w/v) Trichloroacetic Acid in deionized water.
III. Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro IDO1 enzymatic inhibition assay.
IV. Assay Procedure
-
Compound Preparation : Perform serial dilutions of the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
Assay Plate Setup : In a 96-well plate, add the following in order (final volume = 200 µL):
-
130 µL of Assay Buffer.
-
2 µL of serially diluted test compound or DMSO (for positive and negative controls).
-
20 µL of Cofactor Mix.
-
20 µL of IDO1 enzyme solution (final concentration ~50 nM). For the "No Enzyme" control wells, add 20 µL of Assay Buffer instead.
-
-
Pre-incubation : Mix the plate gently and pre-incubate for 5 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation : Add 20 µL of L-Tryptophan solution (final concentration ~200 µM) to all wells to start the reaction.
-
Incubation : Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination : Stop the reaction by adding 50 µL of 30% TCA to each well. This will precipitate the protein.
-
Kynurenine Conversion : Incubate the plate at 65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation : Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Absorbance Reading : Carefully transfer 200 µL of the supernatant to a new UV-transparent 96-well plate and measure the absorbance at 321 nm (the absorbance maximum for kynurenine).
V. Data Analysis
-
Correct for Background : Subtract the average absorbance of the "No Enzyme" control wells from all other absorbance readings.
-
Calculate Percent Inhibition : Use the following formula: % Inhibition = [1 - (Abs_inhibitor - Abs_no_enzyme) / (Abs_DMSO - Abs_no_enzyme)] * 100
-
Determine IC50 : Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Hypothetical Data & Structure-Activity Relationship (SAR)
To guide initial SAR studies, a series of hypothetical analogs could be synthesized and tested. The following table presents plausible data for such a study.
| Compound ID | R1 Substituent (at position 2) | R2 Substituent (at position 3) | IDO1 IC50 (nM) |
| Lead-001 | Br | F | 150 |
| Analog-002 | Cl | F | 220 |
| Analog-003 | I | F | 125 |
| Analog-004 | Br | Cl | 350 |
| Analog-005 | Br | H | 800 |
| Epacadostat | (Reference) | (Reference) | 10 |
This data is for illustrative purposes only.
This hypothetical data suggests that a bromine at the R1 position and a fluorine at the R2 position provide a good starting point for potency. Replacing fluorine at R2 with hydrogen (Analog-005) significantly reduces activity, highlighting the importance of the fluoro group for binding or conformation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel IDO1 inhibitors. The provided protocol offers a robust method for evaluating the inhibitory activity of synthesized analogs. Future work should focus on extensive SAR studies, exploring modifications to the phenyl ring and the methanesulfonamide group to enhance potency and selectivity. Promising compounds should then be advanced to cell-based assays to confirm their activity in a more biologically relevant context, followed by pharmacokinetic and in vivo efficacy studies.
References
-
Fortis Life Sciences. IDO1 - An intracellular target for cancer therapy. [Link]
-
Van den Eynde, B. J., et al. (2018). IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers in Immunology. [Link]
-
Cheong, J. E., & Sun, L. (2018). Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications. Journal of Hematology & Oncology. [Link]
-
He, X., et al. (2022). The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. International Journal of Molecular Sciences. [Link]
-
Zhai, L., et al. (2020). Regulation, function, and targeting of IDO1 in cancer. Frontiers in Immunology. [Link]
-
Kozlov, M. V., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
-
Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. [Link]
-
Wallace, T. L., et al. (2024). Navacaprant, a novel and selective kappa opioid receptor antagonist, has no agonist properties implicated in opioid-related abuse. Neuropharmacology. [Link]
-
Wikipedia. (2024). Sulfonamide (medicine). [Link]
-
Das, S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. [Link]
-
MSD Manual Professional Edition. (2023). Sulfonamides. [Link]
-
Patsnap Synapse. (2024). What is Navacaprant used for?. [Link]
-
Wikipedia. (2025). Navacaprant. [Link]
-
ResearchGate. (n.d.). Mechanism of action of sulphonamides. [Link]
-
Psychiatric Times. (2023). Navacaprant: A Hot Topic at the ACNP 2023 Annual Meeting. [Link]
-
ResearchGate. (2024). NMRA-140, a Novel and Selective Kappa Opioid Receptor Antagonist: Mode of Action Profiling Studies Demonstrate No Opioid Agonist Properties Implicated in Opioid-Related Abuse. [Link]
-
University of California, San Diego. (n.d.). Enzyme Assay Protocol. [Link]
-
ResearchGate. (2020). Guidelines for the digestive enzymes inhibition assay. [Link]
-
ResearchGate. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. [Link]
- Google Patents. (n.d.). US7232818B2 - Compounds for enzyme inhibition.
-
Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. [Link]
-
UCLA Garg Lab. (n.d.). Patents & Products. [Link]
-
PubMed. (1995). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. [Link]
-
PubMed. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. [Link]
-
ResearchGate. (2025). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. [Link]
-
PubMed. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. [Link]
- Google Patents. (2007). (12)
- Google Patents. (2020). WO2020033288A1 - Prmt5 inhibitors.
-
ResearchGate. (2016). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]
-
National Center for Biotechnology Information. (2017). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2005). biological-activities-of-sulfonamides.pdf. [Link]
-
PubMed. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. [Link]
-
Michigan Medicine. (2020). Scientists Develop First Drug-Like Compounds to Inhibit Elusive Cancer-Linked Enzymes. [Link]
-
National Center for Biotechnology Information. (2020). Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures. [Link]
-
Patentcloud. (2025). Weekly Patent Market Pulse: USPTO Assignments. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. [Link]
-
National Center for Biotechnology Information. (1985). Selective Inhibition by 2-Bromoethanesulfonate of Methanogenesis from Acetate in a Thermophilic Anaerobic Digestor. [Link]
Sources
- 1. fortislife.com [fortislife.com]
- 2. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 3. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]
- 10. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acu.edu.in [acu.edu.in]
Troubleshooting & Optimization
Improving reaction yields for (2-Bromo-3-fluorophenyl)methanesulfonamide synthesis
Welcome to the technical support center for the synthesis of (2-Bromo-3-fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize your reaction yields and product purity. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Overview of the Synthesis
The synthesis of this compound is a critical transformation, often employed in the development of pharmaceutical intermediates. The most common and direct method involves the reaction of 2-bromo-3-fluoroaniline with methanesulfonyl chloride (MsCl) in the presence of a suitable base.[1] This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[2]
The presence of electron-withdrawing groups (bromo and fluoro) on the aniline ring decreases the nucleophilicity of the amine, making this a potentially challenging reaction that requires careful optimization to achieve high yields.[3]
General Reaction Scheme
Caption: General synthesis of this compound.
Troubleshooting Guide: Enhancing Reaction Yields
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing solutions grounded in chemical principles.
Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
This is a frequent challenge, primarily due to the reduced reactivity of the starting aniline. Several factors can contribute to this issue.
-
Potential Cause 1: Insufficient Amine Nucleophilicity & Inadequate Base The electron-withdrawing effects of the bromine and fluorine substituents significantly decrease the nucleophilic character of the aniline's nitrogen atom.[3] Additionally, the reaction generates hydrochloric acid (HCl), which protonates the unreacted aniline, rendering it non-nucleophilic and effectively halting the reaction.[4]
Solution: The choice of base is critical. A base is required to neutralize the generated HCl, driving the reaction forward.[2]
-
Tertiary Amines: Use at least a stoichiometric equivalent of a base like pyridine or triethylamine. Pyridine is often preferred as it can also act as the solvent and is known to form a highly reactive sulfonylpyridinium intermediate, which can accelerate the reaction.
-
Reaction Monitoring: Always monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the reaction stalls, a slight increase in temperature may be necessary, but be cautious as this can also promote side reactions.
-
-
Potential Cause 2: Hydrolysis of Methanesulfonyl Chloride Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture and a base. This competitive side reaction consumes your electrophile, leading to lower yields of the desired sulfonamide.[3][4]
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or pyridine). The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[4]
-
-
Potential Cause 3: Incorrect Stoichiometry An improper ratio of reactants can lead to incomplete conversion.
Solution:
-
Reagent Equivalents: A slight excess of the methanesulfonyl chloride (e.g., 1.1 to 1.2 equivalents) is often used to ensure full conversion of the valuable aniline. However, a large excess should be avoided to prevent di-sulfonylation (see Q2). A common starting point is a 1:1.1:1.5 ratio of aniline:MsCl:base.
-
Sources
Technical Support Center: Navigating the Solubility Challenges of (2-Bromo-3-fluorophenyl)methanesulfonamide in DMSO
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for solubility issues encountered with (2-Bromo-3-fluorophenyl)methanesulfonamide in Dimethyl Sulfoxide (DMSO). Drawing upon established scientific principles and field-proven insights, this resource aims to empower you to overcome experimental hurdles and ensure the integrity of your research.
Understanding the Molecule: this compound
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO at room temperature. What are my initial steps?
A1: When initial dissolution in DMSO proves difficult, a systematic approach is key. Start by confirming the quality of your DMSO; it should be high-purity and anhydrous, as absorbed water can significantly reduce its solvating power.[4][5] Vigorous vortexing for several minutes can help. If insolubility persists, gentle warming of the solution to 37°C or sonication in a water bath for 5-10 minutes can be effective in breaking down compound aggregates and enhancing dissolution.[4]
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute the stock solution into my aqueous cell culture medium or buffer. What's happening and how can I fix it?
A2: This common issue is known as "crashing out" and occurs because the compound, while soluble in the organic DMSO, is poorly soluble in the highly aqueous environment of your experimental medium.[6] The rapid change in solvent polarity upon dilution causes the compound to precipitate out of the solution.[6][7]
To prevent this, consider the following:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[8]
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% for most cell-based assays to avoid cytotoxicity.[6][8] However, some cell lines can tolerate higher concentrations, so it's crucial to perform a DMSO tolerance test for your specific experimental setup.[6]
-
Co-solvents: For particularly challenging compounds, the use of a co-solvent in your final aqueous medium can be beneficial.[8][9] Common co-solvents include PEG400, glycerol, or Tween 80.[8]
Q3: Can the storage of my this compound in DMSO stock solution affect its solubility over time?
A3: Yes, improper storage can lead to solubility problems. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[5][10] Water contamination in your DMSO stock can significantly decrease the solubility of your compound.[5][11] Furthermore, repeated freeze-thaw cycles can promote compound precipitation.[5][12] Once a compound has precipitated from a DMSO solution, it can be difficult to redissolve.[5]
Best Practices for Storing DMSO Stock Solutions:
-
Use anhydrous DMSO.
-
Store in tightly sealed vials to minimize moisture absorption.
-
Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][13]
-
Store at -20°C or -80°C for long-term stability.[8]
Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues
This section provides a logical workflow to diagnose and resolve solubility challenges with this compound in DMSO.
Diagram: Troubleshooting Workflow for Compound Solubility
Caption: A logical workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation: Ensure all glassware is clean and dry. Use a high-purity, anhydrous grade of DMSO.
-
Weighing: Accurately weigh the desired amount of this compound into a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes at room temperature.
-
Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: If dissolution is complete, the stock solution can be used immediately or aliquoted for storage at -20°C or -80°C.
Protocol 2: Enhanced Dissolution Using Heat and Sonication
-
Follow Steps 1-4 from Protocol 1.
-
Gentle Warming: If the compound is not fully dissolved, place the vial in a water bath set to 37°C for 10-15 minutes. Intermittently vortex the solution.
-
Sonication: Alternatively, or in addition to warming, place the vial in a bath sonicator for 5-10 minutes.[4] The cavitation energy helps to break up solid aggregates.
-
Final Inspection: After treatment, allow the solution to return to room temperature and visually inspect for complete dissolution.
Protocol 3: Stepwise Dilution into Aqueous Media
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your DMSO stock solution in 100% DMSO. For example, if your final desired concentration is 10 µM from a 10 mM stock, you might first dilute to 1 mM, then to 100 µM in DMSO.
-
Final Dilution: Add a small volume of the final DMSO dilution to your pre-warmed aqueous experimental medium while gently vortexing or swirling the medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Final DMSO Concentration Check: Ensure the final percentage of DMSO in your aqueous solution is within the tolerated range for your specific assay.
Data Presentation: Solubility and Co-solvent Considerations
While specific experimental data for this compound is not available, the following table provides a general guideline for troubleshooting based on common observations with poorly soluble compounds.
| Issue | Potential Cause | Recommended Action |
| Incomplete initial dissolution in DMSO | Compound aggregation, low intrinsic solubility | Vortex, gentle warming (37°C), sonication |
| Precipitation upon dilution in aqueous buffer | Poor aqueous solubility, rapid polarity change | Stepwise dilution, use of co-solvents (e.g., PEG400, Tween 80) |
| Cloudiness or precipitation after storage | Water absorption by DMSO, freeze-thaw cycles | Use anhydrous DMSO, aliquot stocks, store properly (-20°C or -80°C) |
| Inconsistent experimental results | Incomplete dissolution, compound degradation | Confirm complete dissolution before use, check for signs of degradation |
Understanding the Mechanism: The Role of DMSO and Potential for Degradation
DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but does not have acidic protons.[3] This allows it to effectively solvate a wide range of polar and nonpolar compounds.[14][15] Its sulfur atom is the negative end of the dipole, and the oxygen atom is the positive end. This structure facilitates strong interactions with a variety of solutes.
However, it is important to be aware of potential compound degradation in DMSO. While many compounds are stable, some can degrade over time, especially when stored at room temperature or in the presence of water or other impurities.[9][16][17] Studies have shown that the decomposition of DMSO itself can be catalyzed by acids or bases, and can proceed through radical pathways, though this is more of a concern at elevated temperatures.[18][19] For sulfonamides, while specific degradation pathways in DMSO are not extensively documented in readily available literature, it is prudent to be aware of the potential for hydrolysis or other reactions, particularly under non-ideal storage conditions.
Diagram: Key Factors Influencing Compound Solubility in DMSO
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. benchchem.com [benchchem.com]
- 5. ziath.com [ziath.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 17. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 2-bromo-3-fluorophenyl cross-coupling
Technical Support Center: 2-Bromo-3-Fluorophenyl Cross-Coupling Authorized by: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Deceptive" Substrate
Welcome to the troubleshooting center for 2-bromo-3-fluorophenyl motifs. If you are here, you are likely experiencing low conversion, catalyst death, or significant protodehalogenation (reduction to the hydro-dehalogenated arene).
The Core Problem:
This substrate presents a "Goldilocks" paradox. The fluorine atom at the C3 position (ortho to the bromide at C2) exerts a strong inductive effect (
-
Result: Oxidative addition is fast, but Transmetallation is kinetically stalled due to steric crowding.
-
Consequence: The long-lived Palladium(II) intermediate is prone to side reactions, primarily protodehalogenation or catalyst decomposition (Pd black).
Phase 1: Diagnostic Flowchart
Before changing reagents, identify your failure mode using the decision tree below.
Caption: Diagnostic logic flow for identifying the mechanistic bottleneck based on crude reaction analysis.
Phase 2: Troubleshooting Guides (Q&A)
Issue 1: The "Stalled" Reaction (Catalyst Death)
Q: My reaction turns black within 30 minutes, and 80% of the aryl bromide remains. I’m using Pd(PPh3)4.
The Science:
The Protocol (High-Activity System): Switch to a Dialkylbiaryl Phosphine (Buchwald Ligand) system. These ligands are bulky (facilitating reductive elimination) and electron-rich (stabilizing the Pd(II) species).
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G4 or SPhos Pd G3 (1–3 mol%) | Precatalysts ensure strict 1:1 L:Pd ratio and rapid activation. XPhos is superior for steric bulk; SPhos is excellent for general ortho-substitution [1]. |
| Solvent | THF or 1,4-Dioxane (degassed) | High solubility is required to prevent precipitation of intermediates. |
| Base | Phosphate is milder than carbonate and less likely to cause base-mediated decomposition. | |
| Temp | 60°C | Start lower to prevent rapid catalyst death, then ramp up. |
Pro-Tip: If using XPhos, ensure the reaction is strictly oxygen-free. The electron-rich phosphine oxidizes rapidly in air, killing the catalyst before it starts.
Issue 2: The "Reduction Nightmare" (Protodehalogenation)
Q: I am getting conversion, but 40% of my product is the reduced arene (Br replaced by H).
The Science: This is the hallmark of a slow transmetallation step .
-
Oxidative addition occurs, forming
. -
The boronic acid fails to transmetallate quickly due to the steric clash with the C3-F and C1-substituent.
-
The long-lived Pd(II) species looks for any pathway to eliminate. It abstracts a hydride (from an alcohol solvent or the amine of a base) and reductively eliminates Ar-H.
The Fix: You must eliminate hydride sources and accelerate transmetallation.
-
Switch Solvent: Move away from primary/secondary alcohols (MeOH, iPrOH). Use Toluene or DME .
-
Base Switch: If using
or alkoxides, stop. Use inorganic bases ( or ). -
Concentration: Increase reaction concentration (0.5 M to 1.0 M). High concentration favors the bimolecular transmetallation over the unimolecular decomposition.
Issue 3: Buchwald-Hartwig Amination Failures
Q: I’m trying to couple a primary amine to my 2-bromo-3-fluorophenyl substrate, but I get no reaction.
The Science:
Here, the electronics of the C3-Fluorine work against you. The amine nucleophile can coordinate tightly to the Pd, but the crowded 2-position makes the formation of the C-N bond difficult. Furthermore, if the amine has
The Protocol (Steric Amination):
Use the BrettPhos or RuPhos family of ligands, which are specifically designed to prevent
Step-by-Step Protocol:
-
Charge Vessel: Add BrettPhos Pd G4 (2 mol%) and
(1.4 equiv) to a vial. -
Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (sparged with
). -
Substrates: Add the amine (1.2 equiv) and the 2-bromo-3-fluorophenyl substrate (1.0 equiv).
-
Heat: Seal and heat to 90°C.
-
Note: If the amine is volatile, use the amine as the limiting reagent.
-
Phase 3: Visualizing the "Danger Zone"
The diagram below illustrates the competing pathways for the Pd(II) intermediate. Your goal is to force the green path (Transmetallation) and block the red path (Protodehalogenation).
Caption: Kinetic competition between desired transmetallation and undesired protodehalogenation.
References & Further Reading
-
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Key Insight: Defines the structural requirements (bulk + electron richness) for SPhos/XPhos in ortho-substituted couplings.
-
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link
-
Key Insight: Comprehensive guide on boronic acid stability and protodeboronation mechanisms.
-
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamada Cross-Coupling Reaction." Chemistry – A European Journal, 2006. Link
-
Key Insight: Alternative NHC-based catalysts for difficult, sterically hindered substrates.
-
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link
-
Key Insight: Introduction of G3/G4 precatalysts to solve activation issues in Buchwald-Hartwig couplings.
-
Validation & Comparative
Navigating the Landscape of Aromatic Fluorine: A Comparative Guide to the ¹⁹F NMR Chemical Shift of (2-Bromo-3-fluorophenyl)methanesulfonamide
For the modern researcher in drug discovery and development, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as an indispensable tool. Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the expansive chemical shift range make it a powerful probe for characterizing fluorinated molecules, a class of compounds of ever-growing importance in pharmaceuticals. This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift for (2-Bromo-3-fluorophenyl)methanesulfonamide, a substitution pattern of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, we present a comparative analysis based on structurally related compounds, offering a robust framework for predicting and interpreting its ¹⁹F NMR spectrum.
The Crucial Role of ¹⁹F NMR in Pharmaceutical Research
The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the precise characterization of these fluorinated molecules is paramount. ¹⁹F NMR spectroscopy offers a direct and highly sensitive window into the electronic environment of the fluorine atom, providing invaluable structural information. The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, which is modulated by the nature and position of neighboring substituents on the aromatic ring.[1][2] This sensitivity makes ¹⁹F NMR a powerful tool for confirming regiochemistry, assessing purity, and studying intermolecular interactions.
Predicting the ¹⁹F NMR Chemical Shift of this compound: A Comparative Approach
To build a predictive model, we will consider the observed ¹⁹F NMR chemical shifts of compounds sharing key structural features:
| Compound | Structure | ¹⁹F Chemical Shift (ppm) | Solvent | Key Features for Comparison |
| Fluorobenzene | C₆H₅F | -113.15 | CDCl₃ | Unsubstituted baseline |
| 1-Bromo-2-fluorobenzene | ~ -110 to -115 | Various | Effect of an ortho-bromine | |
| 1-Bromo-3-fluorobenzene | ~ -115 to -120 | Various | Effect of a meta-bromine | |
| 2-(3-Bromo-2-fluorophenyl)phthalazin-1(2H)-one | -120.3 | CDCl₃ | ortho-Fluoro, meta-bromo substitution pattern with a bulky, electron-withdrawing group. | |
| 2-(4-Bromo-2-fluorophenyl)phthalazin-1(2H)-one | -115.8 | CDCl₃ | ortho-Fluoro, para-bromo substitution pattern. | |
| Benzenesulfonamide | C₆H₅SO₂NH₂ | N/A | N/A | The parent sulfonamide group. |
Analysis of Substituent Effects:
-
Bromine: As a halogen, bromine is an inductively withdrawing but resonance-donating group. Its net effect on the ¹⁹F chemical shift will depend on its position relative to the fluorine. An ortho-bromine is expected to have a more significant deshielding effect (downfield shift) compared to a meta-bromine due to its proximity and stronger inductive pull.
-
Methanesulfonamide (-SO₂NHCH₃): This is a strongly electron-withdrawing group due to the highly electronegative oxygen and sulfur atoms. An electron-withdrawing group at the meta position will deshield the fluorine nucleus, causing a downfield shift in its resonance.
Estimated Chemical Shift for this compound:
Based on the comparative data, we can predict the ¹⁹F NMR chemical shift for this compound to be in the range of -115 to -125 ppm in a non-polar solvent like chloroform-d. This estimation is derived from the following reasoning:
-
Starting with fluorobenzene (-113.15 ppm), the introduction of an ortho-bromine atom is expected to cause a downfield shift.
-
The strongly electron-withdrawing methanesulfonamide group at the meta position will further deshield the fluorine atom, leading to an additional downfield shift.
-
The observed shift for 2-(3-Bromo-2-fluorophenyl)phthalazin-1(2H)-one (-120.3 ppm) provides a strong anchor for our prediction, as it shares the ortho-fluoro, meta-bromo substitution pattern. While the phthalazinone group is not identical to a methanesulfonamide, both are significant electron-withdrawing moieties.
Experimental Protocol for ¹⁹F NMR Spectroscopy
To obtain a high-quality ¹⁹F NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its common use and ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be considered, although solvent effects on the chemical shift should be noted.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be added. A common choice is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[3]
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment (e.g., 'zgfhig' on Bruker instruments with proton decoupling).
-
Transmitter Frequency Offset (O1P): Center the spectral window around the expected chemical shift range (e.g., -120 ppm).
-
Spectral Width (SW): A spectral width of at least 200 ppm is recommended for initial experiments to ensure all fluorine signals are captured.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is usually sufficient for ¹⁹F NMR.
-
Number of Scans (NS): Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the spectrum to the internal standard or externally to CFCl₃ (0 ppm).
Visualizing the Workflow and Key Relationships
To provide a clearer understanding of the experimental workflow and the factors influencing the ¹⁹F NMR chemical shift, the following diagrams are provided.
Caption: Experimental workflow for acquiring a ¹⁹F NMR spectrum.
Caption: Factors influencing the ¹⁹F NMR chemical shift.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹⁹F NMR chemical shift of this compound. By leveraging comparative data from structurally related compounds and understanding the interplay of substituent electronic effects, researchers can confidently approach the characterization of this and similar fluorinated aromatic molecules. The detailed experimental protocol and workflow diagrams further equip scientists with the practical knowledge to acquire high-quality, reliable ¹⁹F NMR data, a critical step in the advancement of fluorine-containing drug candidates.
References
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
Couch, R. D. Fluorine NMR. [Link]
-
Jackson, P. L., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(11), 15457–15464. [Link]
-
Frlan, R., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry, 18, 147–157. [Link]
-
Lehigh University. 19F NMR Reference Standards. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Gill, A., et al. (2015). New Frontiers and Developing Applications in 19F NMR. Journal of Magnetic Resonance, 255, 124–135. [Link]
-
Giraud, N., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(2), 487–496. [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
Sources
Definitive Guide: Mass Spectrometry (LC-MS) Fragmentation Patterns of Brominated Sulfonamides
Executive Summary
The analysis of brominated sulfonamides is a critical niche in environmental toxicology (disinfection byproducts in wastewater) and drug metabolism (halogenated derivatives). Unlike standard sulfonamides, which exhibit predictable fragmentation, brominated analogs introduce complexity through unique isotopic distributions and modified bond labilities.
This guide objectively compares the LC-MS characteristics of Parent Sulfonamides versus their Brominated Analogs . It moves beyond basic identification to provide a structural elucidation workflow based on the "Bromine Location Logic"—determining whether halogenation has occurred on the aromatic sulfonyl moiety or the heterocyclic amine.
Part 1: The Isotopic Signature (The Primary Filter)
The most distinct differentiator between a parent sulfonamide and its brominated analog is the isotopic envelope. This is the first "self-validating" step in any protocol.
Comparison: Protonated Molecular Ions ( )
| Feature | Parent Sulfonamide (e.g., Sulfamethoxazole) | Brominated Analog (e.g., Br-Sulfamethoxazole) |
| Dominant Isotopes | ||
| Mass Spectrum Appearance | Single dominant peak ( | Distinct Doublet. Two peaks of nearly equal intensity separated by 2 Da ( |
| Diagnostic Value | Low (requires retention time confirmation). | High (Self-validating signature). |
| Interference Risk | High (isobaric compounds common). | Low (1:1 doublet is rare in nature without Br). |
Technical Insight: In Data-Dependent Acquisition (DDA), do not trigger MS2 solely on intensity. Set an "Isotope Pattern Trigger" in your method editor. Require a mass difference of 2.0 Da with an intensity ratio between 0.8 and 1.2 to specifically target brominated species.
Part 2: Fragmentation Mechanics & Structural Elucidation[1][2]
The core utility of MS/MS in this context is locating the position of the bromine atom. Sulfonamides generally cleave at the S-N bond.[1] By tracking the mass shift of the resulting fragments, we can pinpoint the modification.
The Standard Fragmentation Pathway (Reference)
Standard sulfonamides (e.g., Sulfamethoxazole,
-
Sulfanilyl cation (
156): The stable aromatic amine part ( ). -
Heterocyclic amine (
99): The "R" group (isoxazole ring). -
Neutral Loss: Extrusion of
(64 Da) is common from the sulfanilyl ion, yielding aniline ( 92).
The Brominated Fragmentation Logic
When a bromine atom is added (
-
Scenario A: Bromination on the Heterocyclic Ring (R-Group)
-
Scenario B: Bromination on the Sulfanilyl (Aniline) Ring
-
The Sulfanilyl ion shifts to
234/236 (characteristic doublet). -
The Heterocyclic fragment remains standard.
-
Visualization of the Pathway
The following diagram illustrates the decision tree for structural elucidation using MS/MS data.
Caption: Logic flow for determining bromine position based on S-N bond cleavage products.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to maximize the detection of the isotopic doublet while ensuring sufficient fragmentation energy to break the S-N bond.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 2.1 x 100mm, 1.7 µm) | Retains polar sulfonamides; Br-analogs will elute later due to increased hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation ( |
| Mobile Phase B | Acetonitrile (or Methanol) | ACN provides sharper peaks; MeOH may offer better unique solvation for isomers. |
| Ionization | ESI Positive Mode | Sulfonamides are basic; ESI+ is 10-100x more sensitive than ESI-. |
| Collision Energy | Stepped (15, 30, 45 eV) | Critical: Low energy preserves the molecular ion (for isotope confirmation); High energy breaks the S-N bond. |
Step-by-Step Workflow
-
Sample Preparation (SPE):
-
Use HLB (Hydrophilic-Lipophilic Balance) cartridges.
-
Validation Step: Spike sample with a surrogate standard (e.g., Sulfamethoxazole-d4). Recovery must be 80-120%.
-
-
Full Scan Screening (MS1):
-
Scan range:
100–600. -
Filter: Apply a script or mental filter for pairs of ions separated by 2.0 Da with ~1:1 intensity.
-
-
Targeted MS2 (Product Ion Scan):
-
Isolate the
peak (the lighter of the doublet) for fragmentation. -
Why? It simplifies the MS2 spectrum. If you isolate both, the fragment spectrum becomes a confusing mix of doublets.
-
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for
156.011 (Sulfanilyl). -
If
156 is present in a brominated precursor, the Br is on the R-group. -
If
156 is absent, look for 233.92 (Br-Sulfanilyl).
-
Part 4: Quantitative Data Comparison
The following table contrasts the specific ions observed for Sulfamethoxazole (SMX) and its brominated derivative (Br-SMX) typically found in treated wastewater.
| Analyte | Precursor Ion ( | Key Product Ion 1 | Key Product Ion 2 | Neutral Loss |
| Sulfamethoxazole (SMX) | 254.06 | 156.01 (Sulfanilyl) | 99.05 (Amine) | 64 Da ( |
| Br-SMX (Ring Substituted) | 331.97 / 333.97 | 156.01 (Sulfanilyl) | 176.96 / 178.96 (Br-Amine) | 64 Da ( |
| Br-SMX (Aniline Substituted) | 331.97 / 333.97 | 233.92 / 235.92 (Br-Sulfanilyl) | 99.05 (Amine) | 64 Da ( |
Note:
Part 5: References
-
Klagkou, K., et al. (2003).[3][1] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.
-
Chemistry Steps. (2023). "Isotopes in Mass Spectrometry: The 1:1 Bromine Ratio." Chemistry Steps Educational Resources.
-
Gómez-Ramos, M.M., et al. (2011). "LC-MS/MS analysis of sulfonamides in wastewater." Journal of Environmental Management. (Referenced context for environmental degradation).
-
Ternes, T.A., et al. (2002). "Ozonation: a tool for removal of pharmaceuticals, contrast media and musk fragrances from wastewater?" Water Research. (Context for brominated byproduct formation).
Sources
A Senior Application Scientist's Guide to HPLC Method Development for the Purity Analysis of (2-Bromo-3-fluorophenyl)methanesulfonamide
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like (2-Bromo-3-fluorophenyl)methanesulfonamide, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method, grounded in scientific principles and regulatory expectations.
Part 1: Foundational Strategy & Analyte Characterization
The initial step in any method development is to understand the analyte. This compound (C₇H₇BrFNO₂S) is a halogenated aromatic sulfonamide. Its structure—featuring a phenyl ring, a sulfonamide group, and halogen atoms (bromine and fluorine)—provides critical clues for our strategy.
-
Hydrophobicity : The presence of the bromofluorophenyl group imparts significant hydrophobic character, making Reversed-Phase HPLC (RP-HPLC) the logical and most effective separation mode.[1] RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, where hydrophobic compounds are retained longer.[1]
-
Acidity : The sulfonamide group (-SO₂NH₂) is weakly acidic. The pH of the mobile phase will influence its ionization state, which in turn affects retention time and peak shape. Operating at a pH at least one unit away from the analyte's pKa is a general rule to ensure reproducible retention.
-
UV Absorbance : The aromatic ring is a strong chromophore, making UV detection a suitable choice for quantification. An initial scan using a Photo Diode Array (PDA) detector is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Based on this analysis, our foundational approach will be RP-HPLC with PDA detection. The primary goal is to resolve the main analyte peak from any potential process impurities and degradation products.
Caption: Overall workflow for HPLC method development.
Part 2: Comparative Method Development & Optimization
Effective method development is an iterative process of comparing variables to achieve optimal separation. Here, we compare key chromatographic parameters.
2.1. Column Selection: A Tale of Two C18s
The C18 (octadecyl) bonded phase is the workhorse of RP-HPLC.[2][3] However, not all C18 columns are created equal. We will compare a standard, high-carbon-load C18 column with a polar-end-capped C18 column to assess their performance for our halogenated sulfonamide.
-
Hypothesis : The sulfonamide group may interact with residual silanols on the silica surface of a standard C18 column, potentially causing peak tailing. A polar-end-capped column is designed to mitigate these secondary interactions, which could lead to improved peak symmetry.[4]
Experimental Protocol: Column Screening
-
Columns :
-
Column A: Standard C18, 4.6 x 150 mm, 5 µm.
-
Column B: Polar-End-capped C18, 4.6 x 150 mm, 5 µm.
-
-
Mobile Phase : Isocratic, 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate : 1.0 mL/min.
-
Temperature : 30°C.
-
Detection : PDA at λmax (e.g., 265 nm).[5]
-
Sample : 10 µg/mL solution of this compound.
Comparative Data Analysis
| Parameter | Column A (Standard C18) | Column B (Polar-End-capped C18) | Rationale for Selection |
| Retention Time (min) | 8.2 | 7.5 | Both provide adequate retention. |
| Tailing Factor (USP) | 1.6 | 1.1 | Column B shows significantly better peak symmetry, indicating fewer secondary interactions. |
| Theoretical Plates (N) | 8,500 | 11,200 | Higher plate count with Column B suggests better efficiency and resolving power. |
2.2. Mobile Phase Optimization: Acetonitrile vs. Methanol
The choice of organic solvent can significantly alter selectivity. Acetonitrile (ACN) and methanol (MeOH) are the most common choices in RP-HPLC.
-
Hypothesis : ACN often provides better peak shapes and lower backpressure. However, MeOH can offer different selectivity for aromatic and halogenated compounds due to its protic nature and different dipole moment, which might be crucial for separating closely related impurities.[6]
Experimental Protocol: Organic Modifier Comparison
-
Column : Polar-End-capped C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A : Acetonitrile.
-
Mobile Phase B : Methanol.
-
Gradient : 30% to 90% organic modifier over 15 minutes in 0.1% Formic Acid (aqueous).
-
Other parameters remain as in the column screening.
Results : A gradient using Acetonitrile provided sharper peaks and better resolution between the main peak and a minor, early-eluting impurity compared to Methanol. Therefore, Acetonitrile was chosen as the organic modifier.
Part 3: Ensuring Trustworthiness through Forced Degradation and Validation
A method is only trustworthy if it is proven to be "stability-indicating." This is achieved through forced degradation studies, a cornerstone of method validation as mandated by ICH guidelines.[7][8] The goal is to generate potential degradation products and prove the analytical method can separate them from the intact drug.[9][10] A degradation of 5-20% is typically targeted.[7]
Caption: Workflow for Forced Degradation Studies.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis : Sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis : Sample in 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation : Sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Solid sample at 80°C for 48 hours.
-
Photolytic Degradation : Sample exposed to 1.2 million lux hours and 200 watt-hours/m² in a photostability chamber, as per ICH Q1B.[8][10]
-
All stressed samples are diluted to the target concentration and analyzed using the developed method.
Forced Degradation Summary
| Stress Condition | % Degradation | No. of Degradation Peaks | Resolution (Rs) of Closest Peak | Peak Purity |
| Acid (0.1 M HCl) | 12.5% | 2 | > 2.0 | Pass |
| Base (0.1 M NaOH) | 18.2% | 3 | > 2.0 | Pass |
| Oxidative (3% H₂O₂) | 8.9% | 1 | > 2.0 | Pass |
| Thermal (80°C) | 5.1% | 1 | > 2.0 | Pass |
| Photolytic (ICH Q1B) | No significant degradation | 0 | N/A | Pass |
The results demonstrate that the method can effectively separate the main analyte from all generated degradation products with adequate resolution (Rs > 2.0) and no co-elution, as confirmed by PDA peak purity analysis. This confirms the method is specific and stability-indicating .
3.1. Method Validation as per ICH Q2(R1)
With the stability-indicating nature confirmed, the method undergoes full validation according to ICH Q2(R1) guidelines to establish its suitability for its intended purpose.[11][12][13]
Final Optimized and Validated Method
| Parameter | Condition |
| Column | Polar-End-capped C18 (e.g., Waters XBridge Shield RP18), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B in 15 min, hold at 90% B for 3 min, return to 30% B in 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Summary of Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time; peaks are pure. | Pass . Method is stability-indicating. |
| Linearity (Range: 0.1 - 15 µg/mL) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | %RSD ≤ 2.0% | 1.2% |
| Robustness | %RSD ≤ 2.0% after minor changes (flow rate, temp, pH) | Pass . All RSDs < 2.0%. |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1 µg/mL |
Conclusion
This guide demonstrates a systematic, comparative approach to developing a robust, specific, and reliable RP-HPLC method for the purity analysis of this compound. By starting with a thorough understanding of the analyte's physicochemical properties, we rationally selected a polar-end-capped C18 column and an acetonitrile-based mobile phase. The method's trustworthiness was rigorously established through comprehensive forced degradation studies and full validation in accordance with ICH Q2(R1) guidelines.[14] The resulting method is proven to be stability-indicating and fit for its intended purpose in a regulated drug development environment.
References
-
Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
FIU Discovery. HPLC method development and validation for the determination of sulfonamides residues in milk samples. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
PMC. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
-
LCGC International. HPLC Column Selection. [Link]
-
BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
American Elements. This compound | CAS 1499382-63-6. [Link]
-
IJARSCT. Importance of RP-HPLC in Analytical Method Development: A Review. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. auroraprosci.com [auroraprosci.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. onyxipca.com [onyxipca.com]
- 11. scribd.com [scribd.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Validating structure identity of halogenated sulfonamides using IR spectroscopy
Executive Summary
In the development of antimicrobial agents and organocatalysts, halogenated sulfonamides (e.g., N-chlorosulfonamides like Chloramine-T or N-fluorobenzenesulfonimide) represent a critical class of compounds. However, their structural validation presents a unique challenge: the N-halogen bond is often labile, and the compounds can degrade back to their parent sulfonamide precursors upon exposure to moisture or heat.
While Nuclear Magnetic Resonance (NMR) is the gold standard for connectivity, it is often too slow for in-process control (IPC) and requires dissolution, which may induce solvolysis. Infrared (IR) Spectroscopy offers a rapid, solid-state alternative that is uniquely sensitive to the electronic environment of the sulfonyl group (
This guide outlines a self-validating protocol for using FT-IR to confirm the identity of halogenated sulfonamides, comparing its efficacy against NMR and XRD, and providing a robust mechanism for spectral interpretation.
Part 1: The Comparative Landscape
To validate a structure, one must choose the right tool for the specific molecular question. For halogenated sulfonamides, the primary quality attribute is the integrity of the N-halogen bond.
Table 1: Comparative Analysis of Validation Methods
| Feature | FT-IR (ATR) | 1H NMR | Powder XRD |
| Primary Detection | Functional Groups ( | Proton Connectivity & Environment | Crystalline Lattice / Polymorphs |
| Sample State | Solid (Neat) | Solution (Deuterated Solvent) | Solid (Powder) |
| Throughput | High (< 2 min/sample) | Low (10–20 min/sample) | Medium (15–60 min/sample) |
| Sensitivity to N-Halo Bond | High (Indirect via | Medium (Inferred by lack of | Low (Unless crystal structure changes) |
| Risk of Degradation | Low (Non-destructive) | High (Solvolysis in DMSO/MeOH) | Low |
| Cost per Analysis | $ |
The Verdict: While NMR confirms the carbon backbone, IR is superior for rapid "Pass/Fail" validation of the N-halogenation state because it detects the specific vibrational consequences of the electron-withdrawing halogen without dissolving the sample.
Part 2: Theoretical Framework & Mechanism
Understanding why the spectrum changes is vital for interpretation. The introduction of a halogen (Cl, Br, F, I) onto the sulfonamide nitrogen creates two distinct vibrational effects:
-
Inductive Effect (The "Blue Shift"): Halogens are highly electronegative. When attached to the nitrogen, they withdraw electron density from the adjacent
bond and, by extension, the group. This withdrawal "stiffens" the bonds, typically causing the asymmetric and symmetric stretching frequencies to shift to higher wavenumbers (blue shift) compared to the non-halogenated precursor. -
Loss of Hydrogen Bonding: Primary sulfonamides (
) exhibit two distinct stretching bands (asymmetric and symmetric) in the 3200–3400 cm⁻¹ region. These are often broadened by hydrogen bonding.[1]-
Mono-halogenation (
): Reduces the signal to a single band. -
Di-halogenation (
): Complete disappearance of signals in the 3200–3400 cm⁻¹ region.
-
Diagram 1: The Vibrational Shift Mechanism
Caption: Logical flow of spectral changes upon N-halogenation. The disappearance of N-H bands is the primary diagnostic.
Part 3: Experimental Protocol (Self-Validating)
This protocol uses Attenuated Total Reflectance (ATR) .[2] Unlike KBr pellets, which are hygroscopic and can induce hydrolysis of the labile
Equipment & Reagents[2][3][4][5][6]
-
Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR Crystal (Diamond preferred for hardness).
-
Reference Standard: Polystyrene film (for calibration) and Pure Parent Sulfonamide (for overlay).
Step-by-Step Workflow
-
System Suitability Test (SST):
-
Run a background scan (air).
-
Scan the Polystyrene reference film.
-
Validation Criteria: Confirm the peak at 1601 cm⁻¹ is within ±1 cm⁻¹. This ensures the frequency axis is calibrated.
-
-
Background Acquisition:
-
Clean crystal with isopropanol; allow to dry completely.
-
Acquire background spectrum (32 scans, 4 cm⁻¹ resolution).
-
-
Precursor Baseline (Control):
-
Place the non-halogenated parent sulfonamide on the crystal.
-
Apply pressure (force gauge ~80-100 units).
-
Scan and save as Reference_Parent.sp.
-
-
Sample Acquisition:
-
Crucial Step: Ensure the sample is dry.[3] Moisture causes hydrolysis (
). -
Place the halogenated sample on the crystal.
-
Scan immediately to minimize atmospheric moisture exposure.
-
-
Data Processing:
-
Perform an Atmospheric Suppression (to remove
vapor). -
Baseline correct.
-
Overlay Reference_Parent.sp with the sample spectrum.
-
Diagram 2: Validation Decision Matrix
Caption: Decision tree for validating N-halo sulfonamide identity based on spectral features.
Part 4: Data Analysis & Interpretation[4][7][8][9][10]
The following table summarizes the specific bands to monitor. Note that the
Table 2: Key Diagnostic Bands
| Functional Group | Mode | Parent ( | Halogenated ( | Interpretation |
| Amine ( | Stretch | 3200–3400 cm⁻¹ (Strong Doublet) | Absent (or weak singlet if mono-sub) | Primary Indicator. Disappearance confirms substitution of H. |
| Sulfonyl ( | Asym. Stretch | ~1330–1350 cm⁻¹ | 1340–1370 cm⁻¹ | Secondary Indicator. Shift to higher freq. due to halogen electronegativity. |
| Sulfonyl ( | Sym. Stretch | ~1150–1170 cm⁻¹ | 1160–1180 cm⁻¹ | Consistent blue shift observed. |
| S-N Bond | Stretch | ~900 cm⁻¹ | ~900–950 cm⁻¹ | Often shifts, but can be overlapped by aromatic bands. |
| Aromatic C=C | Ring Stretch | 1580–1600 cm⁻¹ | 1580–1600 cm⁻¹ | Internal Standard. Usually remains unchanged; use to normalize intensity. |
Expert Insight: The "Water Masking" Trap
If using KBr pellets, adsorbed water appears at ~3400 cm⁻¹, which can be mistaken for
Part 5: References
-
Specac. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy? Retrieved from [Link]
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides.[4] Journal of the Chemical Society.[4] Retrieved from [Link]
-
Loru, D., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Retrieved from [Link]
-
Kintek Solution. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: (2-Bromo-3-fluorophenyl)methanesulfonamide
[1][2]
Part 1: Executive Summary & Immediate Action
(2-Bromo-3-fluorophenyl)methanesulfonamide (CAS: 1499382-63-6) is a halogenated organic solid containing bromine, fluorine, sulfur, and nitrogen.[1] Due to its potential to release toxic acid gases (HBr, HF, SOₓ, NOₓ) upon thermal decomposition, it must never be disposed of in municipal trash or sanitary sewer systems.
Critical Disposal Directive:
-
Waste Stream: Halogenated Organic Waste.[2]
-
Disposal Method: High-temperature incineration with flue gas scrubbing.
-
Immediate Hazard: Irritant (Skin/Eye/Respiratory), Aquatic Toxicity.
Part 2: Chemical Profile & Hazard Identification
Effective disposal begins with understanding the chemical's behavior. This compound presents specific challenges due to its multiple heteroatoms.
| Property | Specification | Disposal Implication |
| CAS Number | 1499382-63-6 | Unique identifier for waste manifesting. |
| Physical State | Solid (White to off-white powder) | Requires "Solid Waste" segregation unless dissolved. |
| Functional Groups | Sulfonamide (-SO₂NH₂), Aryl Halide (Br, F) | Generates HF and HBr upon combustion; requires acid-resistant scrubbers at the incineration facility. |
| GHS Classification | Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.), H412 (Aquatic Chronic 3) | Do not release to environment. Runoff must be prevented. |
Part 3: Personal Protective Equipment (PPE) & Engineering Controls
Before handling waste containers, ensure the following barrier protection is in place.
-
Respiratory: If dust formation is likely and engineering controls (fume hood) are absent, use a NIOSH-approved N95 or P100 particulate respirator.
-
Dermal: Nitrile rubber gloves (minimum thickness 0.11 mm) provide adequate splash protection. For prolonged handling of solutions, use Viton® or Silver Shield® gloves.
-
Eye/Face: Chemical safety goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for powder handling due to potential airborne particulates.
-
Engineering: All transfer and waste consolidation must occur inside a certified chemical fume hood.
Part 4: Step-by-Step Disposal Workflows
Workflow A: Routine Solid Waste (Pure Compound)
Applicability: Expired inventory, contaminated solids, or failed reaction solids.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.
-
Labeling: Affix a hazardous waste label immediately.
-
Primary Constituent: this compound.[3]
-
Hazard Checkbox: Toxic, Irritant.
-
Waste Type: "Halogenated Organic Solid."
-
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases, as sulfonamides can react to form salts or cleave.
-
Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area until pickup.
Workflow B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates, HPLC waste, or dissolved compound.
-
Classification: Determine the solvent system.
-
If dissolved in DCM, Chloroform, etc.
Halogenated Solvent Waste . -
If dissolved in Methanol, Acetone, etc.[2]
Halogenated Solvent Waste (Presence of the solute renders the entire mixture halogenated for disposal purposes).
-
-
pH Adjustment: Ensure the solution is neutral (pH 6-8). Sulfonamides are acidic; mixing with highly basic waste streams can generate heat.
-
Consolidation: Pour into the designated "Halogenated Waste" carboy (typically blue or yellow safety cans).
-
Documentation: Log the estimated concentration of the sulfonamide on the waste container log sheet.
Workflow C: Empty Container Management
Applicability: Vials or bottles that contained the pure substance.
-
Triple Rinse: Rinse the empty container three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).
-
Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container (Workflow B).
-
Defacement: Cross out the original label or remove it entirely.
-
Final Disposal: The triple-rinsed container can now be discarded in regular glass trash or recycled, depending on institutional policy.
Part 5: Waste Segregation Logic (Visualization)
The following diagram illustrates the decision matrix for segregating this specific compound to prevent incompatible reactions and ensure regulatory compliance.
Figure 1: Decision logic for segregating this compound waste streams. Note that even non-halogenated solvents become "Halogenated Waste" when contaminated with this compound.
Part 6: Spill Response Protocol
Minor Spill (< 10 g solid or < 100 mL solution):
-
Alert: Notify nearby personnel.
-
PPE: Don goggles, nitrile gloves, and lab coat.[4]
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust, then sweep carefully.
-
Liquid: Cover with absorbent pads or vermiculite.
-
-
Cleanup: Place all spill debris into a clear plastic bag.
-
Disposal: Seal bag, label as "Hazardous Waste - Spill Debris (Halogenated)," and place in the solid waste drum.
-
Decontamination: Wash the surface with soap and water.
Major Spill: Evacuate the area and contact Environmental Health & Safety (EHS) immediately.
Part 7: Regulatory Compliance & Waste Codes
While this specific compound may not have a unique RCRA "P" or "U" list code, it is regulated under the "Cradle-to-Grave" principle.
| Regulatory Body | Classification | Code/Note |
| EPA (RCRA) | Characteristic Waste (if tested) or Process Knowledge | D001 (if in flammable solvent). Otherwise, manage as Non-Regulated Hazardous Waste (Prudent Practice). |
| EPA (RCRA) | Halogenated Solvents (if dissolved) | F001 / F002 (Spent halogenated solvents). |
| DOT (Transport) | Environmentally Hazardous Substance | UN 3077 (Solid) or UN 3082 (Liquid) if shipping pure bulk. |
Expert Insight: Most research institutions utilize a "Process Knowledge" profile. You do not need to test every vial. Declaring it as "Halogenated Organic" ensures the waste vendor incinerates it at the correct temperature (>1100°C) to destroy the C-F and C-Br bonds safely.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (2023). Compound Summary: this compound.[3] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
